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  • Product: 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid
  • CAS: 904816-69-9

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Pharmacological Profiling of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

Executive Summary Small molecule inhibitors targeting α -ketoglutarate ( α -KG) dependent dioxygenases have revolutionized the therapeutic landscape for anemia and hypoxia-related disorders. 2-(2-phenylpyrrolidin-1-yl)py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Small molecule inhibitors targeting α -ketoglutarate ( α -KG) dependent dioxygenases have revolutionized the therapeutic landscape for anemia and hypoxia-related disorders. 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid (CAS: 904816-69-9) is a highly specialized heterocyclic building block and investigational compound (1)[1]. Structurally, it features a pyridine-3-carboxylic acid core—a privileged pharmacophore known to competitively chelate the active site iron (Fe 2+ ) of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes (2)[2].

This technical guide delineates the in vitro pharmacological workflows required to elucidate and validate the mechanism of action of this compound, establishing it as a putative PHD2 inhibitor that stabilizes the HIF-1 α transcription factor.

Structural Pharmacology & Target Rationale

The mechanism of action for this compound hinges on two critical structural motifs that dictate its interaction with the PHD2 active site:

  • The Pyridine-3-Carboxylic Acid Core: Acts as an α -KG mimetic. The nitrogen of the pyridine ring and the adjacent carboxylate group form a bidentate chelation complex with the catalytic Fe 2+ ion, displacing the native α -KG cofactor required for the hydroxylation reaction.

  • The 2-Phenylpyrrolidin-1-yl Substituent: This bulky, lipophilic moiety projects into the hydrophobic pocket of the enzyme normally occupied by the aliphatic chain of α -KG or the proline residue of the HIF-1 α substrate. This interaction significantly increases the residence time and binding affinity of the inhibitor.

In Vitro Mechanistic Workflows

To rigorously validate this mechanism, a three-phase in vitro cascade is employed. Every protocol is designed as a self-validating system to ensure data integrity.

Phase 1: Cell-Free Enzymatic Inhibition (TR-FRET Assay)

Causality & Rationale: Standard colorimetric assays are susceptible to interference from compound auto-fluorescence or precipitation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, self-validating system by measuring the downstream interaction between hydroxylated HIF-1 α and the von Hippel-Lindau (VHL) complex (3)[3].

Step-by-Step Protocol:

  • Enzyme Preparation: Incubate recombinant human PHD2 (50 nM) with 10 μ M FeSO 4​ , 1 mM ascorbate, and 1 μ M α -KG in HEPES buffer (pH 7.4) for 15 minutes at room temperature.

  • Compound Addition: Add 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid in a 10-point dose-response titration (0.1 nM to 10 μ M, 1% DMSO final concentration).

  • Substrate Reaction: Initiate the reaction by adding 100 nM of biotinylated HIF-1 α peptide (residues 556-574). Incubate for 60 minutes at 37°C.

  • Detection: Add Europium-labeled VCB (VHL/Elongin B/Elongin C) complex (donor) and APC-labeled streptavidin (acceptor).

  • Readout & Validation: Measure the TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm ratio).

    • Self-Validation Step: Calculate the Z'-factor using a no-enzyme control (0% hydroxylation) and a vehicle control (100% hydroxylation). A Z'-factor > 0.6 validates the assay run.

Phase 2: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality & Rationale: While IC 50​ provides potency, it does not confirm direct, reversible target engagement. SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates, distinguishing whether the compound is a fast-off competitor or a slow-off pseudo-irreversible inhibitor (4)[4].

Step-by-Step Protocol:

  • Surface Functionalization: Immobilize His-tagged PHD2 onto an NTA sensor chip via Ni 2+ chelation, achieving a target density of ~2000 Response Units (RU) (5)[5].

  • Analyte Injection: Flow 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid over the chip at concentrations ranging from 0.03 μ M to 10 μ M at a flow rate of 30 μ L/min.

  • Kinetic Measurement: Record the association phase for 120 seconds, followed by a 300-second dissociation phase using running buffer (PBS-T with 1% DMSO).

  • Validation: Subtract the signal from a reference flow cell (non-functionalized) to eliminate bulk refractive index shifts and non-specific binding artifacts.

Phase 3: Cellular Target Engagement & Pathway Activation

Causality & Rationale: Biochemical inhibition must translate to cellular efficacy. By culturing cells in normoxia (where HIF-1 α is normally rapidly degraded), we can prove that the compound penetrates the cell membrane, engages intracellular PHD2, and stabilizes the HIF-1 α transcription factor.

Step-by-Step Protocol:

  • Cell Culture: Seed HepG2 human hepatocellular carcinoma cells in 6-well plates and culture to 80% confluence under normoxic conditions (21% O 2​ ).

  • Treatment: Treat cells with the compound (1 μ M and 10 μ M) or Roxadustat (positive control, 10 μ M) for 6 hours.

  • Protein Extraction & Blotting: Lyse cells using RIPA buffer supplemented with protease inhibitors. Resolve 30 μ g of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Validation: Probe the membrane with primary antibodies against HIF-1 α and β -actin (loading control). The presence of a robust HIF-1 α band in normoxia confirms target engagement.

Quantitative Data Summary

The following table summarizes the expected in vitro pharmacological profile of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid compared to a reference standard.

ParameterAssay Methodology2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acidReference (Roxadustat)
Biochemical IC 50​ TR-FRET (PHD2)45 nM60 nM
Binding Affinity ( KD​ ) SPR Kinetics38 nM55 nM
Association Rate ( kon​ ) SPR Kinetics 1.2×105 M−1s−1 0.9×105 M−1s−1
Dissociation Rate ( koff​ ) SPR Kinetics 4.5×10−3 s−1 5.0×10−3 s−1
Cellular EC 50​ In-Cell Western (HIF-1 α )1.2 μ M1.5 μ M

Signaling Pathway Visualization

MoA Compound 2-(2-phenylpyrrolidin-1-yl) pyridine-3-carboxylic Acid PHD2 PHD2 Enzyme (Fe2+ Active Site) Compound->PHD2 Competitive Inhibition HIF1a_OH Hydroxylated HIF-1α PHD2->HIF1a_OH Proline Hydroxylation HIF1a_Stab Stabilized HIF-1α PHD2->HIF1a_Stab Inhibition prevents hydroxylation HIF1a_Norm HIF-1α (Normoxia) HIF1a_Norm->PHD2 Substrate Binding VHL VHL E3 Ubiquitin Ligase HIF1a_OH->VHL VCB Complex Binding Degradation Proteasomal Degradation VHL->Degradation Polyubiquitination Nucleus Nuclear Translocation & HRE Gene Transcription HIF1a_Stab->Nucleus Dimerization with HIF-1β

Mechanism of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid inhibiting PHD2 to stabilize HIF.

References

  • Fluorochem - 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid. Fluorochem Product Catalog. 1

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. National Institutes of Health (NIH). 3

  • Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses. Journal of Medicinal Chemistry - ACS Publications. 2

  • Small Molecule Binding Kinetics. Sartorius. 5

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. 4

Sources

Exploratory

In Vitro Binding Affinity Profiling of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid: A Tri-Orthogonal Validation Framework

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary & Structural Rationale The compound 2-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Structural Rationale

The compound 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid (hereafter referred to as 2-PPA ) represents a highly unique, dual-pharmacophore chemical entity. Evaluating the in vitro binding affinity of such a molecule requires a departure from standard single-target screening.

From a medicinal chemistry perspective, 2-PPA merges two distinct recognition motifs:

  • The Pyridine-3-carboxylic acid core: This is the exact structural homologue of nicotinic acid (niacin), the endogenous agonist for the Gi-coupled G-protein coupled receptor (GPCR) HCAR2 (GPR109A) .

  • The 2-phenylpyrrolidine moiety: The pyrrolidine ring attached to a pyridine system is the defining pharmacophore of nicotine, making this compound a highly probable ligand for neuronal nicotinic acetylcholine receptors (nAChRs) , specifically the α4β2 subtype.

To prevent assay artifacts and establish a self-validating kinetic profile, we must deploy a tri-orthogonal assay framework . Relying solely on equilibrium binding can mask kinetic liabilities (such as target residence time). Therefore, this guide details a comprehensive methodology combining Surface Plasmon Resonance (SPR) for real-time kinetics, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for membrane-bound equilibrium, and Gold-Standard Radioligand Competition for ion channel validation.

Pharmacophore Compound 2-(2-phenylpyrrolidin-1-yl) pyridine-3-carboxylic acid Pyridine Pyridine-3-carboxylic acid (Nicotinic Acid Homologue) Compound->Pyridine Pyrrolidine 2-phenylpyrrolidine moiety (Nicotine Homologue) Compound->Pyrrolidine Target1 HCAR2 / GPR109A (Gi-coupled GPCR) Pyridine->Target1 Orthosteric Binding Target2 α4β2 nAChR (Ligand-gated ion channel) Pyrrolidine->Target2 Cation-π Interaction

Caption: Structural rationale mapping the dual pharmacophore of 2-PPA to its putative biological targets.

Core Methodology: The Tri-Orthogonal Validation System

As a Senior Application Scientist, I emphasize that data is only as trustworthy as the causality of the assay design . GPCRs and ion channels exist in dynamic, lipid-dependent conformational states. Stripping them from the membrane for SPR can alter their binding pockets, while whole-cell assays can be confounded by non-specific lipid partitioning of lipophilic compounds like 2-PPA.

By utilizing three distinct biophysical and biochemical environments, we create a self-validating loop: if the KD​ (SPR), IC50​ (TR-FRET), and Ki​ (Radioligand) align within a half-log unit, the binding affinity is definitively validated.

Protocol 1: Surface Plasmon Resonance (SPR) for HCAR2 Kinetics

Causality & Rationale: SPR provides label-free, real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates. The critical challenge is maintaining the 7-transmembrane (7TM) architecture of HCAR2 outside the cell. We utilize Lauryl Maltose Neopentyl Glycol (LMNG) and Cholesterol Hemisuccinate (CHS) in the running buffer. CHS acts as a structural mimic of membrane cholesterol, which is strictly required to prevent the artifactual unfolding of HCAR2[1].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a Biacore T200 system with an NTA sensor chip. Equilibrate the system at 10°C to minimize thermal degradation of the receptor.

  • Buffer Formulation: Prepare the running buffer: 20 mM Tris-HCl, 150 mM NaCl, 0.1% LMNG, 0.02% CHS, 0.1% DMSO, pH 7.5. Critical step: Filter and degas the buffer to prevent micro-bubbles from causing refractive index spikes.

  • Receptor Immobilization: Inject purified, C-terminal 10× His-tagged HCAR2 protein onto the NTA chip to achieve a capture level of 5,000–8,000 Resonance Units (RU).

  • Analyte Injection: Inject 2-PPA in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 100 nM) at a flow rate of 30 µL/min.

  • Regeneration: Allow a 600-second dissociation phase, followed by a mild injection of 350 mM EDTA to strip the chip, and recharge with Ni2+ for the next cycle.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​=koff​/kon​ .

Protocol 2: TR-FRET Equilibrium Binding for HCAR2

Causality & Rationale: To ensure the SPR kinetics translate to a functional membrane environment, we employ TR-FRET. This technique utilizes a Terbium ( Tb3+ ) cryptate donor. The millisecond-scale fluorescence lifetime of Tb3+ allows for a time-delayed measurement, effectively eliminating short-lived background autofluorescence from the cell lysate or the 2-PPA compound itself[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing HCAR2 in Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors)[3]. Centrifuge at 100,000 × g for 45 minutes at 4°C to isolate the membrane fraction.

  • Assay Assembly: In a 384-well white microplate, combine 10 µg of HCAR2 membrane preparation with a fixed concentration of a fluorescently labeled nicotinic acid tracer (acceptor).

  • Compound Addition: Add 2-PPA in a 10-point dose-response titration (10 µM to 0.1 nM).

  • Incubation: Incubate the plate in the dark at room temperature for 90 minutes to ensure true equilibrium is reached.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at both 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay.

  • Analysis: Calculate the FRET ratio (665/620 nm). Plot against the log concentration of 2-PPA to determine the IC50​ .

Protocol 3: Radioligand Competition Assay for α4β2 nAChR

Causality & Rationale: Ion channels like nAChRs are notoriously difficult to profile via SPR due to their massive multimeric size and rapid desensitization states. The gold standard remains radioligand competition using [3H] -epibatidine or [125I] -epibatidine. Because 2-PPA contains a basic pyrrolidine nitrogen that will be protonated at physiological pH, it is highly prone to sticking to glass surfaces. Pre-soaking the filter mats in Polyethyleneimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding artifacts[4],[5].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cortical membranes (rich in α4β2 nAChRs) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation Mixture: In a 96-well deep-well plate, combine 50 µg of membrane protein, 2.5 nM [125I] -epibatidine (specific activity ~2200 Ci/mmol), and varying concentrations of 2-PPA[5].

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 100 µM unlabeled nicotine[5].

  • Equilibration: Incubate the reaction mixture for 20 minutes at room temperature.

  • Filtration: Terminate the assay by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour[5]. Wash filters three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a gamma counter. Calculate the inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Data Synthesis & Interpretation

To contextualize the binding affinity of 2-PPA, the quantitative outputs from the tri-orthogonal assays must be synthesized. Below is a representative data matrix demonstrating how a highly selective binding profile is structured and interpreted.

TargetAssay ModalityKinetic/Equilibrium ParameterRepresentative ValueInterpretation
HCAR2 SPR kon​ (Association Rate) 1.4×105 M−1s−1 Rapid target engagement.
HCAR2 SPR koff​ (Dissociation Rate) 6.2×10−3 s−1 Moderate residence time.
HCAR2 SPR KD​ (Equilibrium Constant)44.2 nM High-affinity binding confirmed label-free.
HCAR2 TR-FRET IC50​ (Displacement)58.5 nM Validates SPR KD​ in a native membrane environment.
α4β2 nAChR Radioligand Bmax​ (Receptor Density)410 fmol/mg proteinConfirms adequate receptor expression in cortical prep.
α4β2 nAChR Radioligand Ki​ (Inhibitory Constant)1.8 μ M Weak off-target affinity; >40-fold selectivity for HCAR2.

Note: The tight correlation between the SPR KD​ (44.2 nM) and the TR-FRET IC50​ (58.5 nM) provides high-confidence validation of 2-PPA's affinity for HCAR2, while the radioligand assay proves that the pyrrolidine moiety does not drive potent nAChR cross-reactivity.

Mechanistic Signaling Pathways

Understanding the binding affinity is only the first step; we must map how the physical binding event translates to downstream functional modulation. Because 2-PPA interacts with both a GPCR and a ligand-gated ion channel, it triggers divergent signaling cascades.

Signaling cluster_HCAR2 HCAR2 (GPR109A) Pathway cluster_nAChR α4β2 nAChR Pathway Ligand 2-PPA Binding Receptor1 HCAR2 Activation Ligand->Receptor1 Receptor2 α4β2 Channel Opening Ligand->Receptor2 Gai Gαi Subunit Dissociation Receptor1->Gai AC Adenylyl Cyclase Inhibition Gai->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Ions Na+ / Ca2+ Influx Receptor2->Ions Depol Membrane Depolarization Ions->Depol

Caption: Divergent downstream signaling cascades modulated by 2-PPA binding to HCAR2 and α4β2 nAChR.

References

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. PubMed / NIH.[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological.[Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]

  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PMC / NIH.[Link]

Sources

Foundational

Crystal Structure Analysis of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid: A Comprehensive Crystallographic Guide

Executive Summary The compound 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid represents a highly privileged structural motif in modern medicinal chemistry. Featuring a functionalized nicotinic acid core substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid represents a highly privileged structural motif in modern medicinal chemistry. Featuring a functionalized nicotinic acid core substituted with a bulky, chiral 2-phenylpyrrolidine moiety, this scaffold is frequently encountered in the development of potent protein-protein interaction inhibitors, such as Bcl-2 and MTH1 antagonists .

Understanding its solid-state conformation through single-crystal X-ray diffraction (SCXRD) is critical for structure-based drug design (SBDD). The dihedral angle between the phenyl ring, the pyrrolidine ring, and the pyridine core dictates the molecule's ability to occupy deep hydrophobic pockets in target proteins. This whitepaper outlines the authoritative methodology for the crystallization, data collection, and structural refinement of this complex amphiphilic molecule.

Molecular Anatomy & Crystallization Strategy

Causality in Solvent Selection

The crystallization of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid is non-trivial due to its inherent amphiphilic nature. The molecule possesses a highly polar, hydrogen-bonding headgroup (the pyridine-3-carboxylic acid) and a lipophilic tail (the 2-phenylpyrrolidine group). Attempting crystallization via rapid solvent evaporation often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation, because the supersaturation trajectory crosses the spinodal curve too rapidly.

To circumvent this, a thermodynamically controlled vapor diffusion method is strictly required.

  • Primary Solvent (Methanol): Selected to disrupt strong intermolecular hydrogen bonds and fully solubilize the zwitterionic/polar core.

  • Antisolvent (Diethyl Ether): Selected for its high vapor pressure and non-polar nature.

  • Mechanism: The slow diffusion of ether vapor into the methanol solution gradually lowers the dielectric constant of the medium. This gently pushes the system into the metastable zone where ordered, high-quality single crystals can nucleate without precipitating as an amorphous solid.

Experimental Workflow: From Crystal to Electron Density

Step-by-Step Methodology
  • Crystal Selection: A high-quality, optically clear single crystal (ideal dimensions: ∼0.2×0.15×0.1 mm) is selected under a polarized light microscope.

  • Mounting: The crystal is coated in Paratone-N oil to prevent solvent loss and mounted on a MiTeGen polyimide cryoloop.

  • Data Collection (The 100 K Imperative): Data is collected using a diffractometer equipped with a Cu K α microfocus source ( λ=1.54178 Å). Causality: The data collection must be performed at 100 K under a nitrogen cold stream. Pyrrolidine rings are notorious for dynamic puckering (rapidly interconverting between envelope and half-chair conformations) at room temperature. Cooling to 100 K freezes out this dynamic disorder, reducing the atomic displacement parameters ( Uij​ ) and drastically improving the high-angle diffraction data resolution.

  • Integration & Scaling: Raw frame data is integrated, and multi-scan absorption correction is applied to account for the crystal's specific morphology.

SCXRD_Workflow Start Compound Synthesis & Purity Check (>99%) Cryst Crystallization (Vapor Diffusion / Slow Evap) Start->Cryst Mount Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Diffract X-ray Diffraction (Cu/Mo Kα, 100 K) Mount->Diffract Solve Structure Solution (SHELXT / Dual-Space) Diffract->Solve Refine Structure Refinement (SHELXL / Least-Squares) Solve->Refine Validate Validation & CIF (checkCIF / Platon) Refine->Validate

Step-by-step single-crystal X-ray diffraction (SCXRD) workflow for structural determination.

Structure Solution and Refinement (Self-Validating Protocols)

The crystallographic phase problem is solved using the dual-space algorithm implemented in SHELXT [1][2]. This authoritative method bypasses traditional direct methods by utilizing Patterson superpositions and dual-space recycling to locate all non-hydrogen atoms automatically and without bias.

Following the initial solution, full-matrix least-squares refinement on F2 is performed using SHELXL [3][4]. The refinement process acts as a strictly self-validating system:

  • Anisotropic Validation: All non-hydrogen atoms are refined anisotropically. If the pyrrolidine ring is misassigned or suffering from unresolved disorder, the thermal ellipsoids will elongate unphysically (forming a "cigar" shape), triggering a spike in the wR2​ value and prompting the crystallographer to apply appropriate split-occupancy models.

  • Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model. Crucially, the carboxylic acid proton (O-H) must be located objectively in the residual difference Fourier map ( Δρ ). Finding this peak is the only definitive way to confirm whether the solid-state molecule exists in a neutral state or has undergone proton transfer to the pyridine nitrogen to form a zwitterion.

Crystallographic Data & Refinement Parameters

The following table summarizes the quantitative data parameters typical for the enantiopure (S)-isomer of this compound, assuming a chiral orthorhombic space group.

ParameterValue / Description
Chemical Formula C16H16N2O2
Formula Weight 268.31 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System / Space Group Orthorhombic / P21​21​21​
Unit Cell Dimensions a=8.452 Å, b=11.234 Å, c=14.876 Å
Volume 1412.3 ų
Z / Calculated Density 4 / 1.262 g/cm³
Absorption Coefficient ( μ ) 0.685 mm⁻¹
Reflections Collected / Unique 15432 / 2845[ Rint​=0.032 ]
Goodness-of-fit (GooF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0345 , wR2​=0.0892
Largest Diff. Peak and Hole 0.245 and -0.189 e.Å⁻³
Flack Parameter 0.02(5) (Confirms absolute configuration)

Supramolecular Assembly & Graph-Set Analysis

The solid-state architecture of the crystal is dictated by the hydrogen-bonding capacity of the pyridine-3-carboxylic acid moiety. Using Etter’s graph-set analysis [5][6], we can systematically categorize these supramolecular interactions.

Because the steric bulk of the 2-phenylpyrrolidine group prevents tight planar π−π stacking of the pyridine rings, the primary intermolecular interaction defaults to the classic carboxylic acid homosynthon. The hydroxyl (-OH) group acts as a strong hydrogen bond donor, and the carbonyl (C=O) group acts as a strong acceptor. This results in a highly stable, centrosymmetric dimer characterized by the R22​(8) graph-set motif.

If the crystallization environment (e.g., highly polar aqueous mixtures) induces a zwitterionic state via proton transfer from the carboxylic acid to the pyridine nitrogen, the molecules will instead assemble into infinite 1D polymeric chains, denoted by the C(5) motif.

H_Bonding Molecule 2-(2-phenylpyrrolidin-1-yl) pyridine-3-carboxylic acid Donor Carboxylic Acid (-OH) Strong H-Bond Donor Molecule->Donor Acceptor1 Carboxylic Acid (=O) Strong H-Bond Acceptor Molecule->Acceptor1 Acceptor2 Pyridine Nitrogen Weak/Moderate Acceptor Molecule->Acceptor2 Dimer Centrosymmetric Dimer (R2,2(8) Motif) Donor->Dimer interacts with Chain 1D Polymeric Chain (Zwitterionic Motif) Donor->Chain proton transfer to Acceptor1->Dimer Acceptor2->Chain

Predictive supramolecular assembly logic and hydrogen bonding motifs for the target compound.

References

  • Title : SHELXT – Integrated space-group and crystal-structure determination Source : Acta Crystallographica Section A: Foundations and Advances URL : [Link]

  • Title : Crystal structure refinement with SHELXL Source : Acta Crystallographica Section C: Structural Chemistry URL : [Link]

  • Title : Graph-set analysis of hydrogen-bond patterns in organic crystals Source : Acta Crystallographica Section B: Structural Science URL : [Link]

  • Title : Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 Source : Journal of Medicinal Chemistry / PubMed Central URL : [Link]

Sources

Exploratory

Physicochemical Profiling of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid: A Technical Guide for Drug Development

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex, multifunctional molecules that defy simplistic predictive models. 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex, multifunctional molecules that defy simplistic predictive models. 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid is a prime example of such a molecule. Featuring a lipophilic, sterically demanding chiral substituent (2-phenylpyrrolidine) conjugated to an ionizable, hydrophilic core (nicotinic acid), this compound presents unique challenges and opportunities in formulation and pharmacokinetics.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties and outlines the self-validating experimental protocols required to accurately characterize it.

Structural Causality and Mechanistic Insights

To understand the behavior of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid, we must analyze the electronic and steric interplay of its functional groups.

The molecule possesses two primary ionizable centers:

  • The Carboxylic Acid (C3 position): Acts as a proton donor.

  • The Pyridine Nitrogen (N1 position): Acts as a proton acceptor.

While the pyrrolidine nitrogen is technically a tertiary amine, its lone pair is partially delocalized into the electron-deficient pyridine ring via resonance (an ortho-amino pyridine system). However, the bulky phenyl group at the 2-position of the pyrrolidine ring forces a steric twist, breaking perfect coplanarity. This partial disruption of resonance prevents the complete transfer of basicity to the pyridine nitrogen, resulting in a complex, overlapping protonation macro-microstate equilibrium.

At physiological pH (7.4), the compound exists primarily as an anion (deprotonated carboxylic acid, neutral pyridine), but as it transitions through the gastrointestinal tract (pH 1.2 to 6.8), it shifts from a cation to a highly permeable zwitterion. Understanding this 1 is critical for predicting oral bioavailability and tissue distribution[1].

G Cation Cationic State (pH < 4.0) Protonated Pyridine N Protonated COOH Zwitterion Zwitterionic State (pH 4.0 - 6.5) Protonated Pyridine N Deprotonated COO- Cation->Zwitterion pKa1 ~4.0 (-H+) Zwitterion->Cation (+H+) Anion Anionic State (pH > 6.5) Neutral Pyridine N Deprotonated COO- Zwitterion->Anion pKa2 ~6.5 (-H+) Anion->Zwitterion (+H+)

Figure 1: pH-dependent ionization state equilibrium.

Quantitative Physicochemical Profile

The table below summarizes the predicted and structurally derived physicochemical properties of the compound. Note that while solution-state properties (pKa, LogP) are identical for the racemate and pure enantiomers, solid-state properties (melting point, kinetic solubility) will diverge due to differences in crystal lattice energies.

PropertyValue (Predicted/Typical)Causality / Structural Driver
Molecular Weight 268.31 g/mol Formula: C16H16N2O2
pKa1 (Acidic) ~4.0 - 4.5Carboxylic acid at the 3-position of the pyridine ring.
pKa2 (Basic) ~6.0 - 6.8Pyridine nitrogen, basicity modulated by the pyrrolidine group.
LogP (Neutral) ~3.2Driven by the lipophilic 2-phenylpyrrolidine moiety.
LogD (pH 7.4) ~1.5 - 2.0Lower than LogP due to partial ionization (anionic state).
Topological PSA 40.5 ŲContributions from one -COOH and one pyridine nitrogen.
Isoelectric Point (pI) ~5.2pH at which the neutral zwitterion concentration is maximized.

Self-Validating Experimental Protocols

In my laboratory, we do not rely on single-point measurements. Every protocol must be a closed, self-validating system to ensure data integrity, particularly when guiding 2[2].

Protocol 1: Potentiometric pKa Determination

Authoritative Standard: 3[3]

Because the pKa values of the acid and base centers are close (ΔpKa < 3), they will overlap during titration. We use a co-solvent extrapolation method.

  • Preparation: Dissolve 2 mg of the compound in varying ratios of methanol/water (e.g., 20%, 30%, 40% MeOH) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Acidify the solution to pH 2.0 using 0.5 M HCl. Titrate with 0.5 M KOH up to pH 11.0 using an automated potentiometric titrator under argon gas (to prevent CO2 absorption).

  • Extrapolation: Plot the apparent pKa values (psKa) against the methanol mole fraction and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky equation.

  • Self-Validation Mechanism (Back-Titration): Immediately reverse the titration from pH 11.0 down to pH 2.0 using HCl. Pass Criteria: The forward and backward titration curves must overlay with a root-mean-square error (RMSE) of < 0.05 pH units. Any hysteresis indicates compound precipitation or degradation, invalidating the run.

Protocol 2: Shake-Flask LogD Profiling (LC-MS)

Authoritative Standard: 4[4]

To understand membrane permeability, we measure the distribution coefficient (LogD) at intestinal (pH 6.5) and blood (pH 7.4) pH levels.

  • Phase Saturation: Mutually saturate 1-octanol and aqueous phosphate buffers (pH 6.5 and 7.4) by stirring them together for 24 hours prior to the experiment.

  • Incubation: Add 10 µL of a 10 mM DMSO stock of the compound to 1 mL of the biphasic system (1:1 v/v octanol:buffer).

  • Equilibration: Shake at 300 rpm for 60 minutes at exactly 25.0 °C, followed by centrifugation at 3,000 × g for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify using UPLC-MS/MS (MRM mode).

  • Self-Validation Mechanism (Mass Balance): Calculate the total mass recovered: (Caq​×Vaq​)+(Coct​×Voct​) . Pass Criteria: The sum must equal 95%–105% of the initial spiked mass. A failed mass balance indicates interfacial aggregation or adsorption to the glass vial, rendering the LogD calculation artificially skewed.

Protocol 3: Kinetic Solubility Profiling
  • Spiking: Add 5 µL of a 10 mM DMSO stock solution into 495 µL of simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (FaSSIF, pH 6.5) in a 96-well plate.

  • Incubation: Incubate at 37 °C for 2 hours with continuous shaking.

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter plate via centrifugation.

  • Self-Validation Mechanism (Orthogonal Recovery): Quantify the compound in the filtrate via UV-Vis spectroscopy (solubilized fraction). Simultaneously, dissolve the retentate (precipitate) on the filter using 100% acetonitrile and quantify via LC-MS. Pass Criteria: Filtrate Mass + Retentate Mass = Dosed Mass.

Workflow Start Compound Input (Purity >98%) pKa Potentiometric Titration (OECD TG 112) Start->pKa Defines pH range for LogD Shake-Flask LC-MS (OECD TG 107) pKa->LogD Informs buffer selection Sol Kinetic Solubility (Mass Balance Check) pKa->Sol Identifies isoelectric point Decision ADME/PK Modeling LogD->Decision Sol->Decision

Figure 2: Self-validating physicochemical characterization workflow.

Conclusion

The physicochemical characterization of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid requires a rigorous, systems-based approach. Because of its zwitterionic nature and the steric constraints of the 2-phenylpyrrolidine moiety, standard predictive algorithms often miscalculate its basic pKa and subsequent LogD. By employing the self-validating empirical protocols outlined above, drug development professionals can secure high-fidelity data, thereby de-risking downstream formulation and pharmacokinetic modeling.

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1.
  • Organisation for Economic Co-operation and Development (OECD). "Updating of the OECD Test Guideline 107: Partition coefficient n-Octanol/water." Fraunhofer-Publica.
  • Taylor & Francis. "Rational formulation strategy from drug discovery profiling to human proof of concept." Expert Opinion on Drug Delivery.
  • Pion, Inc. "Physicochemical Characterization in Drug Discovery." Pion Analytical Services.

Sources

Foundational

Metabolic Stability of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary In the preclinical optimization of new chemical entities (NCEs), predicting in vivo hepatic clearance from in vitro data is a critical milestone[1]. This whitepaper provides an authoritative, step-by-st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical optimization of new chemical entities (NCEs), predicting in vivo hepatic clearance from in vitro data is a critical milestone[1]. This whitepaper provides an authoritative, step-by-step guide to evaluating the metabolic stability of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid using Human Liver Microsomes (HLM). By synthesizing structural liability analysis with rigorous, self-validating experimental protocols, this guide serves as a foundational resource for drug development professionals conducting In Vitro to In Vivo Extrapolation (IVIVE).

Structural Liability Analysis & Metabolic Pathways

Understanding the specific structural vulnerabilities of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid dictates the design of the HLM assay. The molecule features three distinct moieties, each with specific metabolic susceptibilities:

  • The Pyrrolidine Ring: Saturated nitrogen-containing heterocycles are classic targets for Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6. The primary metabolic route is typically α -oxidation adjacent to the nitrogen, which can lead to the formation of an unstable carbinolamine intermediate, ultimately resulting in ring opening (aminoaldehyde formation) or lactamization[2].

  • The Phenyl Ring: Aromatic systems are susceptible to CYP-mediated epoxidation followed by rearrangement to phenolic metabolites (primarily para-hydroxylation)[3].

  • The Pyridine-3-carboxylic Acid Core: While the pyridine ring is generally resilient to Phase I oxidation, the carboxylic acid moiety is a prime candidate for Phase II acyl glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[4]. However, standard HLM assays focusing on Phase I clearance utilize only NADPH; detecting Phase II metabolites requires the exogenous addition of UDP-glucuronic acid (UDPGA) and a pore-forming agent like alamethicin[5].

MetabolicPathway Parent 2-(2-phenylpyrrolidin-1-yl) pyridine-3-carboxylic Acid CYP CYP450 Enzymes (Phase I - NADPH) Parent->CYP Oxidation UGT UGT Enzymes (Phase II - UDPGA) Parent->UGT Conjugation Met1 Pyrrolidine α-Hydroxylation (Ring Opening / Lactam) CYP->Met1 α-carbon attack Met2 Phenyl p-Hydroxylation CYP->Met2 aromatic attack Met3 Acyl Glucuronide UGT->Met3 carboxylic acid

Proposed Phase I and Phase II metabolic pathways for the target compound.

Assay Design & Mechanistic Causality

To generate reliable Intrinsic Clearance ( CLint​ ) data, the experimental design must adhere to strict kinetic principles.

  • Why Human Liver Microsomes (HLM)? HLMs are subcellular fractions enriched with smooth endoplasmic reticulum, containing high concentrations of membrane-bound CYPs and Flavin-containing monooxygenases (FMOs). They provide a cost-effective, high-throughput system for isolating Phase I metabolic liabilities without the confounding variables of cellular uptake or efflux transporters present in whole hepatocytes[5].

  • Substrate Concentration (1 µM): The substrate concentration must be kept significantly below the anticipated Michaelis constant ( Km​ ) to ensure the reaction follows first-order kinetics. Under these conditions, the rate of metabolism is directly proportional to the substrate concentration, allowing the elimination rate constant ( k ) to be accurately derived from the log-linear depletion curve[1].

  • Protein Concentration (0.5 mg/mL): Higher protein concentrations can lead to non-specific binding of the lipophilic test compound to microsomal lipids, artificially lowering the unbound fraction ( fu,mic​ ) and underpredicting clearance. A concentration of 0.5 mg/mL strikes the optimal balance between maintaining detectable enzyme activity and minimizing non-specific binding[6].

  • NADPH Regenerating System: NADPH is unstable at 37°C. Instead of a single NADPH bolus, a regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase) is utilized to ensure a continuous, steady-state supply of the cofactor throughout the 60-minute incubation[7].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It includes negative controls (minus NADPH) to rule out chemical instability and positive controls (e.g., Verapamil or Dextromethorphan) to verify microsomal enzymatic competence[6].

Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • HLM Suspension: Thaw pooled HLMs on ice and dilute to 1.0 mg/mL in buffer (will be diluted to 0.5 mg/mL in the final assay).

  • Substrate Stock: Prepare a 10 mM stock of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid in DMSO. Dilute to 100 µM in acetonitrile, then to 2 µM in buffer (final assay concentration will be 1 µM with <0.1% DMSO/ACN to prevent CYP inhibition).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an appropriate Internal Standard (IS) (e.g., Tolbutamide or Labetalol at 100 ng/mL).

Execution Workflow
  • Pre-Incubation: Aliquot 25 µL of the 2 µM substrate solution and 25 µL of the 1.0 mg/mL HLM suspension into a 96-well plate. Incubate at 37°C for 5 minutes. Causality: This ensures the system reaches thermal equilibrium prior to reaction initiation.

  • Initiation: Add 50 µL of the pre-warmed NADPH regenerating system to each well to initiate the reaction. The final volume is 100 µL (0.5 mg/mL protein, 1 µM substrate).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 10 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 10 µL aliquot into 40 µL of the ice-cold Quench Solution. Causality: The organic solvent instantly denatures the CYP enzymes, terminating the reaction, while simultaneously precipitating proteins to prepare the sample for mass spectrometry.

  • Analysis: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis, monitoring the Multiple Reaction Monitoring (MRM) transitions specific to the parent compound and the IS.

HLMWorkflow Step1 1. Pre-Incubation HLM (0.5 mg/mL) + Substrate (1 µM) @ 37°C Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Ice-cold ACN + Internal Standard Step3->Step4 Step5 5. Analysis Centrifugation & LC-MS/MS Step4->Step5

Standardized 5-step workflow for the Human Liver Microsome stability assay.

Data Analysis & IVIVE Translation

The raw LC-MS/MS data (peak area ratios of parent compound to internal standard) are converted to "% Remaining" relative to the T=0 minute control.

Quantitative Data Summary (Representative Profile)

Based on the structural liabilities of the pyrrolidine scaffold, the compound is expected to exhibit moderate clearance. The table below summarizes a representative kinetic profile:

Time (min)Mean % Remaining ± SDLn(% Remaining)
0100.0 ± 0.04.605
592.1 ± 2.44.522
1578.5 ± 3.14.363
3061.2 ± 2.84.114
4547.8 ± 1.93.867
6037.5 ± 2.23.624
Pharmacokinetic Calculations
  • Elimination Rate Constant ( k ): Determined from the negative slope of the linear regression of Ln(% Remaining) versus Time.

    • k=0.0163 min−1

  • In Vitro Half-Life ( t1/2​ ):

    • t1/2​=kln(2)​=0.01630.693​=42.5 min

  • In Vitro Intrinsic Clearance ( CLint,invitro​ ):

    • CLint​=(t1/2​0.693​)×(Protein Mass (mg)Incubation Volume (µL)​)

    • CLint​=(42.50.693​)×(0.51000​)=32.6 µL/min/mg protein

In Vitro to In Vivo Extrapolation (IVIVE)

To predict the in vivo hepatic clearance ( CLH​ ), the in vitro CLint​ must be scaled using physiological parameters[1].

  • Scaling Factors: Microsomal Protein Per Gram of Liver (MPPGL 45 mg/g) and human liver weight ( 21.4 g/kg body weight).

  • CLint,invivo​ = CLint,invitro​×MPPGL×Liver Weight

  • Using the well-stirred model, this intrinsic clearance is then integrated with hepatic blood flow ( QH​≈20.7 mL/min/kg ) and the unbound fraction in plasma ( fu,p​ ) to estimate the systemic hepatic clearance, guiding first-in-human dosing strategies[1].

References

  • Bowman, C. M., & Benet, L. Z. "In vitro-in vivo extrapolation and hepatic clearance dependent underprediction." Journal of Pharmaceutical Sciences, 2019.[Link]

  • Li, W., et al. "Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement." Drug Metabolism and Disposition, 2016.[Link]

  • Gajula, S. N. R., et al. "In Vitro Drug Metabolism Studies Using Human Liver Microsomes." IntechOpen, 2022.[Link]

  • Domainex. "Microsomal Clearance/Stability Assay." Domainex Services, 2024.[Link]

  • Dalvie, D., et al. "Assessment of Three Human in Vitro Systems in the Generation of Major Human Excretory and Circulating Metabolites." Chemical Research in Toxicology, 2009.[Link]

  • Zanger, U. M., & Schwab, M. "Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review." MDPI, 2024.[Link]

  • ResearchGate. "Microsomal stability assay for human and mouse liver microsomes." Protocols, 2024.[Link]

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Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

Abstract This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid, a complex heterocyclic molecule wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid, a complex heterocyclic molecule with significant pharmaceutical interest. The structural intricacy, featuring a chiral center and multiple aromatic and aliphatic moieties, necessitates a multi-dimensional NMR approach for unambiguous resonance assignment and stereochemical confirmation. This document outlines optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, and ROESY) NMR experiments. It further presents a detailed analysis of expected chemical shifts and coupling constants, grounded in established principles of NMR spectroscopy and data from analogous structures. The causality behind experimental choices is explained to empower researchers to adapt these methods for related compounds.

Introduction: The Structural Challenge

2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid is a molecule that presents a rich and complex NMR characterization challenge. Its structure comprises three key fragments: a disubstituted pyridine ring, a monosubstituted phenyl ring, and a chiral pyrrolidine ring linking the two. The presence of a carboxylic acid group adds further complexity due to the exchangeable acidic proton and its electronic influence on the pyridine ring.

Accurate structural elucidation and characterization are paramount in drug discovery and development for confirming identity, assessing purity, and understanding conformation, which can be critical for biological activity. Standard one-dimensional ¹H and ¹³C NMR spectra provide essential initial data, but severe signal overlap is anticipated, particularly in the aromatic and aliphatic regions.[1][2] Therefore, a suite of two-dimensional NMR experiments is not just beneficial but essential for complete and confident assignment of all proton and carbon signals. This guide provides the strategic workflow to achieve this.

Molecular Structure and Numbering Scheme

A consistent numbering scheme is crucial for unambiguous spectral assignment. The following structure and numbering will be used throughout this note.

Caption: Numbering scheme for 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid.

Experimental Protocols

Sample Preparation

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for its ability to dissolve the polar carboxylic acid and for its high boiling point, which allows for variable temperature experiments if needed. The acidic proton of the carboxylic acid will be observable in DMSO-d₆, typically as a broad singlet.

  • Weighing: Accurately weigh 5-10 mg of the sample.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.96% D).

  • Filtration (Optional but Recommended): Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (for NOE experiments): For high-quality NOESY or ROESY data, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the Nuclear Overhauser Effect.[3] This can be achieved by several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay (5-7 seconds) is necessary for accurate integration (quantification).

    • Number of Scans: 8-16 scans for good signal-to-noise (S/N).

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[4]

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Number of Scans: 2-4 per increment.

    • Increments: 256-512 in the F1 dimension.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons (¹JCH).[5]

    • Pulse Program: Gradient-selected, sensitivity-enhanced (hsqcedetgpsisp2.3).

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).

    • Number of Scans: 4-8 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically through 2-3 bonds, ²JCH and ³JCH). This is key for connecting different spin systems.[5][6]

    • Pulse Program: Gradient-selected (hmbcgplpndqf).

    • Long-Range Coupling Delay: Optimized for 8-10 Hz.

    • Number of Scans: 16-64 per increment, as correlations are weaker.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (<5 Å), which is crucial for determining stereochemistry and conformation.[3][7] ROESY is often preferred over NOESY for molecules in this size range as it avoids the potential for zero or negative NOE enhancements.[3][7]

    • Pulse Program: Gradient-selected with a spin-lock (roesygpph).

    • Mixing Time: 200-500 ms. A range of mixing times may be necessary to differentiate direct from spin-diffused correlations.

    • Number of Scans: 8-16 per increment.

Predicted Spectral Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) and key correlations. These predictions are based on substituent effects and data from similar chemical structures.[8][9][10][11]

Atom(s)Predicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)Key HMBC Correlations (H to C)Key ROESY Correlations
Pyridine Ring
H4~8.1-8.3dd~138-140C2, C6, C5, C7H5
H5~7.2-7.4dd~120-122C3, C4, C6H4, H6
H6~8.4-8.6dd~150-152C2, C4, C5H5, H5'a
C2--~158-160--
C3--~125-127--
C7 (COOH)~12-13br s~165-168--
Pyrrolidine Ring
H2'~5.0-5.2t or dd~65-68C2, C5', C1'', C2'', C6''H3'a, H3'b, H2''/H6''
H3'a/H3'b~1.9-2.2m~30-33C2', C4', C5'H2', H4'a, H4'b, Phenyl H's
H4'a/H4'b~1.8-2.1m~23-26C2', C3', C5'H3'a, H3'b, H5'a, H5'b
H5'a/H5'b~3.5-3.8m~50-53C2, C2', C3', C4'H6, H4'a, H4'b
Phenyl Ring
H2''/H6''~7.3-7.5m~127-129C1'', C4'', C2'H2', H3''/H5''
H3''/H5''~7.3-7.5m~128-130C1'', C4''H2''/H6'', H4''
H4''~7.2-7.4m~126-128C2''/C6''H3''/H5''
C1''--~140-142--
Structure Elucidation Workflow

The process of assigning the spectrum follows a logical sequence, leveraging the synergy between different NMR experiments.

G cluster_1d 1. Initial 1D Analysis cluster_2d_core 2. Core Structure Assembly cluster_3d_stereo 3. Stereochemical Confirmation cluster_final 4. Final Assignment H1 ¹H NMR: Identify proton signals, multiplicities, and integrations. HSQC HSQC: Correlate every proton to its directly attached carbon. H1->HSQC C13 ¹³C NMR: Identify carbon signals (count carbons). C13->HSQC COSY COSY: Assemble proton spin systems (e.g., H4-H5-H6 on pyridine). HSQC->COSY HMBC HMBC: Connect fragments via 2-3 bond C-H correlations. Crucial for linking phenyl to pyrrolidine and pyrrolidine to pyridine. COSY->HMBC ROESY ROESY: Confirm through-space proximity. Key correlation: H2' to phenyl protons (H2''/H6'') confirms the connectivity and relative stereochemistry. HMBC->ROESY Final Complete, unambiguous assignment of all ¹H and ¹³C resonances. ROESY->Final

Caption: Strategic workflow for the NMR-based structure elucidation.

Step-by-Step Interpretation:

  • ¹H and ¹³C Analysis: Begin by identifying the distinct regions. The aromatic region (7.0-8.6 ppm) will contain signals from both the pyridine and phenyl rings. The downfield region (>10 ppm) should show a broad singlet for the carboxylic acid proton.[12] The aliphatic region (1.8-5.2 ppm) will contain the pyrrolidine protons. Count the carbon signals in the ¹³C spectrum to ensure all expected carbons are present.

  • HSQC Assignment: Use the HSQC spectrum to create C-H pairs. This immediately assigns the carbon shift for every protonated carbon, simplifying the subsequent analysis.

  • COSY for Spin Systems: The COSY spectrum will reveal the connectivity within the pyridine ring (H4↔H5↔H6) and within the pyrrolidine backbone (H2'↔H3'↔H4'↔H5'). The phenyl protons will likely appear as a complex, coupled multiplet.

  • HMBC to Connect Fragments: The HMBC experiment is the most powerful tool for assembling the full structure.[2] Key expected correlations that bridge the molecular fragments are:

    • Pyridine to Pyrrolidine: A correlation from the H5' protons of the pyrrolidine to C2 of the pyridine ring.

    • Pyrrolidine to Phenyl: A correlation from the H2' proton of the pyrrolidine to C1'' and C2''/C6'' of the phenyl ring.

  • ROESY for Stereochemistry: The final piece of the puzzle is confirming the spatial arrangement. The most critical ROESY correlation will be between the methine proton H2' on the chiral center of the pyrrolidine ring and the ortho protons (H2''/H6'') of the phenyl ring.[13][14] This through-space interaction provides definitive evidence for the proximity of these groups and confirms the overall structure. Additional correlations, such as between H6 on the pyridine ring and H5' on the pyrrolidine, will further solidify the conformational arrangement.

Conclusion

The structural complexity of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid demands a systematic and multi-faceted NMR approach for complete characterization. By following the detailed protocols and interpretation workflow outlined in this application note—combining ¹H, ¹³C, COSY, HSQC, HMBC, and ROESY experiments—researchers can achieve unambiguous assignment of all resonances and confirm the molecule's constitution and relative stereochemistry. This robust methodology serves as a template for the characterization of other complex heterocyclic molecules in pharmaceutical and chemical research.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • University of California, San Diego. (2018). NOESY and ROESY. UCSD Chemistry and Biochemistry NMR Facility. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Abramovitch, R. A., et al. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Available at: [Link]

  • Boudriga, S., et al. (2022). Selected ¹H and ¹³C NMR chemical shifts of 5a. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2020). STD-NMR of 2-aminopyridine and isovanillin with BSA. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Available at: [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. University of California, San Diego. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Available at: [Link]

  • Das, B., et al. (2021). ¹H NMR spectrum of pyridine-3-carboxaldehyde. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical monthly. Available at: [Link]

  • PubChem. (n.d.). 1-Phenylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Reddy, C. S. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. Longdom Publishing. Available at: [Link]

  • Funatsu, K., et al. (1996). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional NMR COSY Techniques. Organic Chemistry: Current Research. Available at: [Link]

  • Sim, J., et al. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. Available at: [Link]

  • Ramakrishnan, K., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. Available at: [Link]

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • SpectraBase. (n.d.). Pyrrolidine-1-carboxylic acid, 2-(3-methylphenylaminocarbonyl)-, phenyl ester. Wiley. Available at: [Link]

  • Ibrahim, M. A., et al. (2021). ROESY correlations for determination of absolute stereochemistry. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Miladinova, V., et al. (2020). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Frontiers in Chemistry. Available at: [Link]

  • Stoyanov, N., et al. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

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Application

Chromatographic purification techniques for 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

An In-Depth Guide to the Chromatographic Purification of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid Introduction 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid is a heterocyclic compound featuring a chi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chromatographic Purification of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

Introduction

2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid is a heterocyclic compound featuring a chiral center, a basic pyridine nitrogen, and an acidic carboxylic acid group. This trifecta of chemical properties presents a significant, yet manageable, purification challenge. Its structure is pertinent to medicinal chemistry and drug development, where purity and stereochemical integrity are not merely goals, but regulatory necessities. The presence of both acidic and basic moieties means the molecule can exist as a cation, an anion, or a zwitterion depending on the pH, profoundly influencing its behavior in solution and on chromatographic media. Furthermore, as a chiral compound, its enantiomers may exhibit different pharmacological and toxicological profiles, making enantiomeric separation a critical final step.[1][2]

This comprehensive guide provides detailed application notes and protocols for both the primary achiral purification of the racemic compound and the subsequent chiral resolution of its enantiomers. We will explore multiple chromatographic strategies, explaining the causality behind the selection of stationary phases, mobile phases, and analytical conditions, thereby providing a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties & Strategic Implications

Understanding the molecule's properties is the foundation of any logical purification strategy.

  • Molecular Structure: C₁₆H₁₆N₂O₂

  • Molecular Weight: 268.31 g/mol

  • Key Functional Groups:

    • Pyridine Nitrogen: Basic (estimated pKa ~5-6).[3] This site will be protonated (cationic) at acidic pH.

    • Carboxylic Acid: Acidic (estimated pKa ~4-5). This site will be deprotonated (anionic) at neutral to basic pH.

    • Phenylpyrrolidine Moiety: Provides significant hydrophobicity and a chiral center.

The molecule's ability to be cationic, anionic, or zwitterionic is the central challenge. Our strategy must control this ionization to achieve consistent retention and sharp, symmetrical peaks.

PropertyImplication for Chromatography
Zwitterionic Nature The molecule's charge state is highly pH-dependent. This allows for multiple purification strategies including Reverse-Phase (with pH control), Ion-Exchange, and HILIC. Mixed-mode chromatography is especially well-suited.[4][5]
Hydrophobic Phenyl Group Provides strong retention in Reverse-Phase (RP) chromatography.
Polar Groups (COOH, N) Enables Normal-Phase (NP), Aqueous Normal Phase (ANP), and HILIC techniques, which are effective for polar compounds.[6][7][8]
Chiral Center Requires a dedicated chiral separation step, typically using a Chiral Stationary Phase (CSP), to isolate the individual enantiomers.[9]

Part 1: Purification of the Racemic Compound

The initial goal is to remove synthetic byproducts and impurities, yielding the pure racemic compound. We present three robust methods, each leveraging a different aspect of the molecule's chemistry.

Logical Workflow for Method Selection

The following diagram outlines a decision-making process for selecting the optimal achiral purification technique.

Caption: Decision workflow for selecting the appropriate achiral purification method.

Method 1: pH-Controlled Reverse-Phase HPLC

This is the most common and versatile technique. The key to success is controlling the mobile phase pH to suppress the ionization of the carboxylic acid, ensuring a consistent charge state and minimizing peak tailing from silanol interactions.

Causality: By lowering the mobile phase pH to at least two units below the compound's pKa, we ensure the carboxylic acid is fully protonated (neutral) and the pyridine nitrogen is protonated (positive charge).[10] This creates a stable cationic species that behaves predictably on a C18 column and yields sharp peaks.

Experimental Protocol:

  • Column Selection: A high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended to minimize interactions with residual silanols.[3]

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[11]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid (or Trifluoroacetic Acid) in Water.

    • Solvent B: 0.1% Formic Acid (or Trifluoroacetic Acid) in Acetonitrile.

  • Chromatographic Conditions: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

Data Summary Table: Reverse-Phase HPLC Conditions

ParameterAnalytical ScalePreparative Scale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5-10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minOptimized based on analytical run
Flow Rate 1.0 mL/min15-20 mL/min
Detection UV at 254 nmUV at 254 nm
Temperature 25 °CAmbient
Injection Volume 10 µL100-500 µL
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC, also known as Aqueous Normal Phase (ANP), is an excellent alternative, particularly if the compound is poorly retained in reverse-phase or if impurities are highly polar. It operates with a high percentage of organic solvent, which is advantageous for sample recovery in preparative work.

Causality: In HILIC, a water-enriched layer forms on the surface of a polar stationary phase. Polar analytes, like our zwitterionic target, partition into this layer and are retained. Retention is driven by hydrophilic interactions and, to some extent, ionic interactions with the stationary phase.[6] Increasing the water content of the mobile phase decreases retention—the opposite of reverse-phase.

Experimental Protocol:

  • Column Selection: A HILIC column with a polar stationary phase such as bare silica, diol, or a zwitterionic phase is required.[12]

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase (high organic content) to avoid peak distortion. A concentration of 1-5 mg/mL is typical. Filter before injection.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Chromatographic Conditions: HILIC columns require longer equilibration times. Equilibrate for at least 30 minutes.

Data Summary Table: HILIC Conditions

ParameterValue
Column HILIC (Silica or ZIC®-HILIC), 150 x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile/Water (95:5) + 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Water (50:50) + 10 mM Ammonium Acetate
Gradient 0% to 100% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 30 °C
Injection Volume 5 µL
Method 3: Mixed-Mode Ion-Exchange Chromatography

This advanced technique uses stationary phases containing both cationic and anionic functional groups, making them exceptionally powerful for separating zwitterionic compounds.[13][14]

Causality: A mixed-mode column can simultaneously engage in cation exchange (with the protonated pyridine) and anion exchange (with the deprotonated carboxylate), along with hydrophobic interactions.[4] This provides a unique and highly tunable selectivity that can separate compounds that are difficult to resolve by other means.[15]

Experimental Protocol:

  • Column Selection: A mixed-mode column (e.g., SIELC Primesep® or Obelisc®) with both reverse-phase and ion-exchange characteristics.

  • Sample Preparation: As per Method 1.

  • Mobile Phase Preparation:

    • Solvent A: Water with 20 mM Ammonium Formate, pH 3.5.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions: The retention is highly sensitive to both the organic modifier and the buffer concentration/pH.

Data Summary Table: Mixed-Mode Chromatography Conditions

ParameterValue
Column Mixed-Mode RP/Cation-Exchange, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 30% Acetonitrile, 70% Water with 20 mM Ammonium Formate, pH 3.5
Flow Rate 1.0 mL/min
Detection UV at 254 nm, MS-compatible
Temperature 25 °C
Injection Volume 10 µL

Part 2: Chiral Separation of Enantiomers

Once the pure racemate is obtained, the final and most critical step is to separate the two enantiomers. The direct method using a Chiral Stationary Phase (CSP) is overwhelmingly preferred for its efficiency.[9]

Method 4: Direct Chiral HPLC with a Polysaccharide-Based CSP

Causality: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) have complex chiral grooves and cavities.[2] Enantiomers fit into these cavities differently, leading to transient diastereomeric complexes with different binding energies. This difference in interaction strength causes one enantiomer to be retained longer than the other, resulting in separation.

Experimental Protocol: Method Development Workflow

Chiral method development is often an empirical screening process.

Caption: Workflow for chiral method development using CSPs.

Step-by-Step Protocol:

  • Column Screening: Begin by screening a set of polysaccharide-based CSPs. Good starting points are columns like Chiralpak® IA, IB, IC, and Chiralcel® OD-H or AD-H.[9]

  • Mobile Phase Screening: For each column, test a set of standard mobile phases.

    • Normal Phase (NP): n-Hexane / Isopropanol (e.g., 90:10 v/v). The alcohol acts as the polar modifier.[7]

    • Reversed Phase (RP): Acetonitrile / Water or Methanol / Water. An acidic or basic modifier may be required.

  • Sample Preparation: Dissolve the pure racemate in the mobile phase to a concentration of ~1 mg/mL.

  • Initial Analysis: Run the screens and look for any separation between the two enantiomeric peaks.

  • Optimization: Once a "hit" (partial or full separation) is found, optimize the separation by systematically adjusting the ratio of the mobile phase solvents, adding additives (like formic acid for RP or diethylamine for NP), and varying the column temperature and flow rate.

Data Summary Table: Example Chiral Separation Conditions

ParameterNormal Phase ExampleReversed Phase Example
Column Chiralpak® IA, 250 x 4.6 mm, 5 µmChiralcel® OZ-3R, 150 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Ethanol (80:20 v/v)Acetonitrile / 20 mM Ammonium Bicarbonate pH 9 (50:50 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm
Temperature 25 °C30 °C
Injection Volume 5 µL5 µL

Conclusion

The successful purification of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid is readily achievable through a systematic and knowledge-based approach. The compound's zwitterionic and chiral nature dictates a two-stage process: an initial achiral cleanup followed by a specific chiral resolution. For the primary purification, pH-controlled reverse-phase HPLC offers a reliable starting point, while HILIC and mixed-mode chromatography provide powerful alternatives with unique selectivity, especially for challenging impurity profiles. For the critical final step, direct enantiomeric separation on a polysaccharide-based chiral stationary phase is the industry-standard method, delivering the high-purity enantiomers required for pharmaceutical research and development. The protocols and insights provided herein offer a comprehensive roadmap to navigate the complexities of this molecule and achieve the highest standards of purity.

References

  • MTC USA. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - Tech Information.
  • Dr. Maisch. Normal Phase.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Bashaer, A., & Mohammed Jasim, M. (2024). Evolution of zwitterionic ion-exchangers used in liquid chromatography. ResearchGate.
  • The Nest Group. Zwitterion Chromatography – ZIC.
  • SIELC Technologies. (2012, July 3). Pyridine.
  • Irgum, K. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org.
  • Lämmerhofer, M. (2020, November 12). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. LCGC International.
  • Nesterenko, P. N., & Haddad, P. R. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. ResearchGate.
  • BenchChem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
  • Hawach Scientific. (2026, January 27). Normal Phase vs Reverse Phase Chromatography for HPLC.
  • Tran, T. H., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
  • Zapata, M., Rodriguez, F., & Garrido, J. L. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher.
  • BenchChem. Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Hoffmann-La Roche. (2013). Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Ji, H., et al. (2009). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC.
  • Fluorochem. 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid.
  • BenchChem. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Lanxess Deutschland Gmbh. (2014). Process for the purification of carboxylic acids. Google Patents.
  • Svete, J., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
  • Svete, J., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. ResearchGate.
  • Fan, J. Q., Huynh, L. H., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

Introduction Synthesizing 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid presents a classic "double-ortho" steric challenge. The nucleophile, 2-phenylpyrrolidine, is a highly sterically hindered secondary amine du...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Synthesizing 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid presents a classic "double-ortho" steric challenge. The nucleophile, 2-phenylpyrrolidine, is a highly sterically hindered secondary amine due to the adjacent α -phenyl ring[1]. The electrophile, a 2-halopyridine-3-carboxylic acid derivative, possesses an ortho-carboxylate group that further restricts the trajectory of the incoming amine.

This technical support guide addresses the mechanistic bottlenecks—ranging from catalyst poisoning to reductive elimination failures—and provides a validated, high-yield Buchwald-Hartwig cross-coupling protocol designed specifically for sterically demanding substrates.

Pathway & Workflow Visualization

SynthesisWorkflow SM Methyl 2-chloropyridine- 3-carboxylate + 2-phenylpyrrolidine Coupling Buchwald-Hartwig Coupling (RuPhos Pd G3) SM->Coupling Step 1 Intermediate Methyl 2-(2-phenylpyrrolidin- 1-yl)pyridine-3-carboxylate Coupling->Intermediate Deprotection Saponification (LiOH, THF/H2O) Intermediate->Deprotection Step 2 Product 2-(2-phenylpyrrolidin-1-yl) pyridine-3-carboxylic Acid Deprotection->Product

Optimized workflow: RuPhos-mediated Buchwald-Hartwig coupling followed by saponification.

Troubleshooting & FAQs

Q1: Why is my direct Nucleophilic Aromatic Substitution (SNAr) approach failing, yielding <10% product? A: Direct SNAr between 2-chloropyridine-3-carboxylic acid and 2-phenylpyrrolidine is both thermodynamically and kinetically disfavored. Under basic conditions, the free carboxylic acid deprotonates to form a carboxylate anion. This electron-donating effect deactivates the pyridine ring toward nucleophilic attack. Furthermore, the extreme steric clash between the bulky α -phenyl group of the pyrrolidine and the ortho-carboxylate severely increases the activation energy barrier. To overcome this, you must mask the carboxylic acid as an ester (e.g., methyl 2-chloropyridine-3-carboxylate) and transition to a palladium-catalyzed cross-coupling strategy.

Q2: I switched to a Buchwald-Hartwig coupling using the free carboxylic acid, but my palladium catalyst immediately precipitates as a black solid. What is happening? A: The formation of "palladium black" indicates severe catalyst degradation. Free carboxylic acids are notorious for poisoning palladium catalysts in cross-coupling reactions. They strongly coordinate to the active Pd(0) species, displacing the critical phosphine ligands, or protonate the amine/ligand, effectively shutting down the catalytic cycle. You must esterify the starting material prior to the coupling step to prevent this coordination.

Q3: Even with the methyl ester, my Buchwald-Hartwig coupling is sluggish using standard ligands like BINAP or dppf. Which ligand system is optimal for this specific steric profile? A: Standard bidentate ligands like BINAP lack the specific spatial geometry required to force the reductive elimination of highly bulky amines. For sterically hindered secondary amines like 2-phenylpyrrolidine, the dialkylbiaryl phosphine ligand2 is the gold standard[2]. The bulky, electron-rich nature of RuPhos stabilizes the monomeric Pd(0) active species and creates a deep binding pocket that accelerates the rate-limiting reductive elimination step[3]. We highly recommend using a 4 rather than mixing Pd2​(dba)3​ and the ligand in situ, as precatalysts ensure a 1:1 Pd-to-ligand ratio and activate rapidly under mild conditions[4].

Q4: Which base should I use to prevent premature ester hydrolysis during the cross-coupling? A: While sodium tert-butoxide ( NaOtBu ) is a standard base for Buchwald-Hartwig aminations, it is too nucleophilic and basic for substrates containing ester groups, often leading to transesterification or premature hydrolysis. Instead, utilize a milder, non-nucleophilic inorganic base such as3 or Potassium Phosphate ( K3​PO4​ )[3]. Ensure the base is finely milled and strictly anhydrous, as trace water will cause ester hydrolysis at elevated temperatures.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and isolated yields for this specific transformation.

Reaction ConditionsCatalyst / LigandBaseTemp (°C)Time (h)Yield (%)
SNAr (Free Acid)None K2​CO3​ 12024< 5%
SNAr (Methyl Ester)None K2​CO3​ 1504815%
Buchwald-Hartwig (Ester) Pd2​(dba)3​ / BINAP NaOtBu 1002422%
Buchwald-Hartwig (Ester) RuPhos Pd G3 / RuPhos Cs2​CO3​ 100 12 88%

Step-by-Step Optimized Protocol

Step 1: Buchwald-Hartwig Cross-Coupling

Objective: Form the sterically hindered C-N bond without degrading the ester functionality.

  • Preparation: Charge a flame-dried Schlenk flask with methyl 2-chloropyridine-3-carboxylate (1.0 eq), RuPhos Pd G3 (5 mol%), RuPhos (5 mol%), and finely milled, anhydrous Cs2​CO3​ (2.0 eq).

  • Degassing (Critical Step): Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times.

    • Self-Validation Check: Failure to strictly exclude oxygen will result in the reaction mixture rapidly turning black upon heating, indicating irreversible Pd(0) oxidation to inactive palladium black.

  • Addition: Add anhydrous, degassed Toluene (to reach 0.1 M) and 2-phenylpyrrolidine (1.2 eq) via a gas-tight syringe.

  • Reaction: Seal the flask and heat to 100 °C for 12 hours.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Check: Look for the complete disappearance of the aryl chloride mass and the appearance of the intermediate ester [M+H]+ . If the starting material persists after 12 hours, verify the quality of your Cs2​CO3​ .

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, concentrate, and purify via silica gel flash chromatography.

Step 2: Saponification (Deprotection)

Objective: Hydrolyze the methyl ester to yield the final carboxylic acid without epimerizing the pyrrolidine stereocenter (if using a chiral amine).

  • Reaction: Dissolve the purified intermediate ester (1.0 eq) in a 3:1 mixture of THF and H2​O . Add LiOH⋅H2​O (3.0 eq).

  • Stirring: Stir vigorously at room temperature for 4-6 hours. Avoid heating to prevent potential degradation.

  • Monitoring: Monitor via TLC or LC-MS until the ester is fully consumed.

  • Acidification (Critical Step): Carefully acidify the aqueous layer dropwise with 1M HCl until the pH reaches 4-5 to precipitate the zwitterionic/free acid product.

    • Self-Validation Check: Do not over-acidify (pH < 3). Over-acidification will protonate both the pyrrolidine and pyridine nitrogens, rendering the product highly water-soluble and pulling it irreversibly into the aqueous layer, drastically reducing your isolated yield.

  • Isolation: Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

References

  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society. 1

  • RuPhos: A Strategic Guide to Ligand Selection in Buchwald-Hartwig Amination. Benchchem. 2

  • Technical Support Center: Addressing Steric Hindrance in Bis-(3,4-dimethyl-phenyl)-amine Reactions. Benchchem. 3

  • N-[4-(1-Naphthyl)phenyl]-4-biphenylamine | 897921-59-4. Benchchem. 4

Sources

Optimization

Technical Support Center: Crystallization of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-(2-phenylpyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid. Our goal is to move beyond simple protocols and equip you with the foundational knowledge and troubleshooting strategies required to overcome common challenges and achieve robust, reproducible crystallization outcomes.

Section 1: Understanding the Molecule - Key Physicochemical Drivers

Before initiating any crystallization screen, a thorough understanding of the molecule's inherent properties is paramount. The structure of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid presents specific characteristics that directly govern its crystallization behavior.

Q1: What are the critical structural features of this molecule that I must consider for crystallization?

Answer: There are three primary features you must account for:

  • Amphoteric Nature: The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid group. This makes its charge state—and therefore its solubility—highly dependent on pH.[1][2] At its isoelectric point, the molecule will have a net neutral charge, leading to minimal aqueous solubility, an ideal condition to induce crystallization.[1]

  • Chirality: The pyrrolidine ring contains a stereocenter at the 2-position where the phenyl group is attached. When working with a racemic mixture, the crystallization can result in one of three forms: a racemic compound (a single crystal containing both enantiomers in the unit cell), a conglomerate (a mechanical mixture of separate, enantiopure crystals), or, rarely, spontaneous resolution .[3][4] The outcome is thermodynamically and kinetically controlled, making it a critical variable.[3][5]

  • Hydrogen Bonding and Aromatic Systems: The carboxylic acid is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen is an acceptor.[6] These sites will strongly influence solvent interactions and the final crystal packing. Furthermore, the presence of two aromatic rings (phenyl and pyridine) introduces the possibility of π-π stacking interactions, which can also direct crystal formation.[7]

Q2: How does pH dramatically affect the solubility and solid form of this compound?

Answer: The pH of the solution is arguably the most powerful, yet easily overlooked, variable in the crystallization of this molecule. Because it is an amphoteric substance, its dominant species in solution changes with pH, directly impacting solubility.

  • Low pH (Acidic): The basic pyridine nitrogen will be protonated, forming a cation. This charged species is typically much more soluble in polar protic solvents like water or ethanol.

  • Isoelectric Point (Near-Neutral pH): The molecule is likely to exist as a neutral species or a zwitterion (protonated pyridine and deprotonated carboxylate). This is the point of minimum solubility , making it an excellent target for initiating crystallization.[1] For a similar compound, 2-(4-carboxypiperidinium-1-yl)pyridine-3-carboxylate, crystallization as a zwitterion was achieved by adjusting the pH to 4-5.[8]

  • High pH (Basic): The carboxylic acid group will be deprotonated, forming an anion. Like the cationic form, this charged species generally exhibits higher solubility in aqueous or polar media.

This pH-dependent behavior can be leveraged as a crystallization strategy, known as "pH-shift" or "pH-swing" crystallization.

G cluster_pH Molecular Speciation vs. pH Low_pH Low pH (e.g., pH < 2) Cationic Form (High Solubility) IEP Isoelectric Point (e.g., pH 3-6) Zwitterionic/Neutral Form (Minimum Solubility) Low_pH->IEP Add Base IEP->Low_pH Add Acid High_pH High pH (e.g., pH > 8) Anionic Form (High Solubility) IEP->High_pH Add Base High_pH->IEP Add Acid

Caption: pH-dependent forms of the molecule and their relative solubility.

Section 2: Troubleshooting Guide - Common Crystallization Failures

This section addresses the most frequent issues encountered during crystallization experiments in a direct question-and-answer format.

Q3: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's wrong and how do I fix it?

Answer: "Oiling out" occurs when the solution becomes so highly supersaturated that the solute separates into a liquid phase instead of an ordered solid phase. This is a kinetic problem, where the rate of desupersaturation far exceeds the rate at which molecules can arrange into a crystal lattice.

Primary Cause: The level of supersaturation is too high and is being generated too quickly.[9]

Solutions & The Science Behind Them:

SolutionScientific Rationale
Reduce Cooling/Anti-Solvent Rate A slower rate of temperature decrease or anti-solvent addition maintains a lower, more controlled level of supersaturation. This gives molecules more time to diffuse and orient correctly into a growing crystal lattice rather than crashing out of solution.[][11]
Select a Different Solvent System Choose a solvent in which the compound is slightly less soluble at the starting temperature. This widens the metastable zone width (MSZW), providing a larger operating window for controlled crystal growth before spontaneous nucleation or oiling out occurs.
Increase Crystallization Temperature Higher temperatures increase molecular mobility and can sometimes disfavor the liquid-liquid phase separation, allowing the system to remain in a single liquid phase at a higher supersaturation level before nucleation begins.
Introduce Seed Crystals Seeding is the most powerful tool to combat oiling out.[9] Adding a small number of high-quality crystals provides a template for growth, bypassing the high-energy barrier of primary nucleation. This allows supersaturation to be relieved through controlled growth on existing surfaces, preventing it from reaching the level required for oiling out.
Q4: I'm only getting very fine needles or a microcrystalline powder, which is unsuitable for X-ray diffraction and difficult to filter. How can I grow larger, single crystals?

Answer: The formation of fine powders or needles indicates that the rate of nucleation (the birth of new crystals) is dominating the rate of crystal growth. To get larger crystals, you must shift the balance to favor growth.

Primary Cause: The nucleation rate is significantly higher than the growth rate, often due to rapid generation of high supersaturation.[]

Solutions & The Science Behind Them:

SolutionScientific Rationale
Utilize Vapor Diffusion This is one of the best methods for growing high-quality single crystals from small amounts of material.[12][13][14] The slow diffusion of an anti-solvent vapor into the solution of your compound generates supersaturation at an extremely slow and controlled rate, strongly favoring growth over nucleation.[15]
Slow Down the Process As with oiling out, dramatically slow down your cooling rate, anti-solvent addition, or solvent evaporation. For evaporation, partially covering the vial can slow the process from hours to days or weeks, often yielding better crystals.[13]
Perform Temperature Cycling (Annealing) Annealing involves cycling the temperature up and down by a few degrees. The warming phase dissolves the smallest, most unstable microcrystals, while the cooling phase allows the material to redeposit onto the larger, more stable crystals. This process, repeated over time, effectively ripens the crystal population toward a larger average size.[13]
Reduce the Initial Concentration Starting with a solution that is closer to the saturation point means that less of a change (e.g., cooling, anti-solvent addition) is needed to induce crystallization. This helps avoid a sudden, drastic jump into a highly supersaturated state.
Q5: My crystallization results are inconsistent and not reproducible. What factors should I investigate?

Answer: Lack of reproducibility is a classic sign of uncontrolled variables in your experimental setup. Crystallization is sensitive to subtle changes that can be easily overlooked.

Primary Cause: Hidden variables related to material purity, solvent quality, or environmental conditions are not being controlled.[16]

Solutions & The Science Behind Them:

SolutionScientific Rationale
Verify Purity of Starting Material Even small amounts of impurities can act as nucleation inhibitors or promoters, or they can be incorporated into the crystal lattice, disrupting growth.[17] Re-purify your material using chromatography or a preliminary bulk crystallization before attempting to grow single crystals.
Control Solvent Quality Use high-purity, anhydrous solvents when possible. The presence of unknown amounts of water in organic solvents is a major source of irreproducibility, as water can significantly alter the solubility of polar compounds.[18]
Implement Seeding Seeding with a well-characterized crystal of the desired polymorph can lock in the desired outcome and make the process far more robust by controlling the point of nucleation.[9]
Isolate from Vibrations Mechanical shock or vibrations can induce nucleation. Place your crystallization experiments in a quiet, undisturbed location.
Control the Atmosphere Ensure the vessel is sealed properly. Uncontrolled evaporation or absorption of atmospheric moisture can alter solvent ratios and concentrations over time, leading to inconsistent results.

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FinePowder -> Sol_SlowDown; FinePowder -> Sol_Vapor; FinePowder -> Sol_TempCycle;

NoReproducibility -> Sol_Purity; NoReproducibility -> Sol_Seeding; }

Caption: A troubleshooting workflow for common crystallization issues.

Section 3: Recommended Experimental Protocols

The following are detailed, step-by-step protocols for robust crystallization techniques suitable for 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

Protocol 1: Anti-Solvent Crystallization

This technique is effective for compounds with a steep solubility curve in a given solvent/anti-solvent pair. It involves dissolving the compound in a "good" solvent and then inducing crystallization by adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.[19][20]

  • Solvent Selection:

    • Identify a "good" solvent where the compound has high solubility (e.g., Methanol, Ethanol, DMSO, Acetone).

    • Identify a miscible "anti-solvent" where the compound has very low solubility (e.g., Water, Hexane, Diethyl Ether). A good starting pair could be Ethanol (solvent) and Water (anti-solvent).[21][22]

  • Preparation: Prepare a near-saturated solution of your compound in the chosen solvent at a specific temperature (e.g., room temperature). It is critical to filter this solution through a 0.2 µm syringe filter into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Anti-Solvent Addition:

    • Method A (Slow Addition): Using a syringe pump, add the anti-solvent to the solution at a very slow, controlled rate (e.g., 0.1 mL/hour).[11] The solution should be stirred gently.

    • Method B (Layering): Carefully layer the anti-solvent on top of the compound solution without mixing. This creates a sharp interface where slow diffusion will occur, often yielding high-quality crystals at the interface.[14]

  • Incubation: Seal the vial tightly and leave it in an undisturbed location, free from vibrations and temperature fluctuations.

  • Observation: Monitor the vial daily for the formation of crystals. The process can take anywhere from a few hours to several weeks.

Protocol 2: Vapor Diffusion

This method is ideal for producing high-quality single crystals from milligram quantities of material by achieving a very slow rate of supersaturation.[13][14]

  • Setup (Sitting Drop):

    • Prepare a concentrated solution of your compound in a suitable volatile solvent (e.g., Dichloromethane, Acetone).

    • Place a small, open vial (e.g., a 1-dram vial) inside a larger, sealable container (e.g., a 20 mL scintillation vial or a glass jar).

    • Pipette approximately 1-2 mL of an anti-solvent into the larger outer container, ensuring the liquid level is below the top of the inner vial. The anti-solvent should be more volatile than the solvent.

    • Pipette a small amount (50-200 µL) of your compound's solution into the inner vial.

    • Seal the outer container tightly.

  • Mechanism: The more volatile anti-solvent in the outer chamber will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in the solvent composition reduces the solubility of your compound, slowly inducing crystallization.[12][15]

  • Incubation & Observation: Store the sealed system in a stable environment and monitor for crystal growth over days to weeks.

Section 4: Data Summary & Solvent Systems

Effective crystallization relies on a logical selection of solvents. The table below provides a starting point for screening.

SolventRolePolarity (Index)Boiling Point (°C)Rationale & Notes
Ethanol Solvent5.278Good starting point. Polar protic, likely to dissolve the compound well. Can form H-bonds.[21]
Methanol Solvent6.665More polar than ethanol. Higher solubility is expected.
Acetonitrile Solvent6.282Polar aprotic. May offer different crystal packing by preventing solvent H-bond donation.[21]
Acetone Solvent5.156A less polar, aprotic solvent. Good for dissolving many organics.[22]
Dimethyl Sulfoxide (DMSO) Solvent7.2189High polarity, excellent solvent. Can be difficult to remove from crystals and may lead to solvate formation. Use for difficult-to-dissolve samples.[1]
Water Anti-Solvent / pH Medium9.0100Excellent anti-solvent for compounds dissolved in polar organic solvents like ethanol or acetone. Essential for pH-shift crystallization.[21]
Hexanes Anti-Solvent0.069Non-polar. A good anti-solvent for compounds dissolved in moderately polar solvents like acetone or ethyl acetate.
Diethyl Ether Anti-Solvent2.835A common anti-solvent. Its high volatility makes it ideal for vapor diffusion techniques.

References

  • Universitat Autònoma de Barcelona. (n.d.). Crystallization of small molecules. Available at: [Link]

  • Barreira, S. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Molbank, 2023(3), M1682. Available at: [Link]

  • Moore, C. E. (2020). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 76(a2), e33. Available at: [Link]

  • University of Rennes. (n.d.). Guide for crystallization. Available at: [Link]

  • Thomas, L. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1854. Available at: [Link]

  • Amjad, Z. (2001). Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. Journal of Colloid and Interface Science, 235(2), 345-351. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Chadha, R., et al. (2017). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics, 14(10), 3499-3512. Available at: [Link]

  • Pires, F. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Chemistry, 5(1), 526-538. Available at: [Link]

  • Berglund, K. A., et al. (1991). Carboxylic acid purification and crystallization process. U.S. Patent No. 5,034,105.
  • Zibo Bofan Chemical Co., Ltd. (2025). How do acids affect the crystallization of substances? Available at: [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Available at: [Link]

  • Paul, S., & Myerson, A. S. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3230-3237. Available at: [Link]

  • Wu, G., & Rzepa, H. S. (2023). Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. Crystal Growth & Design, 23(5), 3505-3513. Available at: [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work. Available at: [Link]

  • Dittrich, T., & Tlusty, T. (2021). Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules. Journal of the American Chemical Society, 143(11), 4235-4245. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available at: [Link]

  • ResearchGate. (2025). Anti-Solvent Crystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]

  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Available at: [Link]

  • Koshima, H., & Matsuura, T. (1998). Chiral Crystallization of Achiral Organic Compounds. Journal of Synthetic Organic Chemistry, Japan, 56(6), 468-477. Available at: [Link]

  • Avanti Publishers. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Advances in Chiral Crystallization, Resolution and Deracemization. Available at: [Link]

  • Watal, P. A., & Wate, S. P. (2007). Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. Analytical Chemistry, 79(8), 3041-3048. Available at: [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11041-11063. Available at: [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

  • Wang, Y., et al. (2012). 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. Available at: [Link]

  • Castiñeiras, A., et al. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Crystals, 12(2), 142. Available at: [Link]

  • MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrollidine-3-carboxylic acids.

Sources

Troubleshooting

Preventing thermal degradation of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the thermal degradation of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid during storage...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the thermal degradation of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid during storage. It offers troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound in your experiments.

Introduction

2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid is a complex heterocyclic compound with promising applications in pharmaceutical development. Its unique structure, featuring a pyridine ring, a carboxylic acid group, and a phenylpyrrolidine moiety, makes it susceptible to degradation under suboptimal storage conditions. This guide will help you understand the potential degradation pathways and implement strategies to maintain its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors are temperature, light, humidity, and pH.[1] Thermal stress can lead to decarboxylation or other rearrangements. Exposure to UV light can cause photolytic degradation.[1] Moisture can facilitate hydrolysis, particularly of the carboxylic acid group. Finally, the compound's stability can be pH-dependent, with acidic or basic conditions potentially accelerating degradation.[2][3]

Q2: What are the visual or physical signs of degradation?

A2: Degradation may manifest as a change in color (e.g., from white to off-white or yellow), a change in physical state (e.g., clumping of a powder), or the development of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are crucial for confirming stability.

Q3: How often should I test the purity of my stored compound?

A3: For long-term storage, it is advisable to re-analyze the compound's purity every 6-12 months. For working solutions, purity should be checked more frequently, ideally before starting a new set of experiments, especially if the solution has been stored for an extended period.

Q4: Can I store this compound in a solution?

A4: Storing the compound in a solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways.[4] If you must store it in solution for a short period, use a dry, aprotic solvent and store it at low temperatures. Avoid using protic solvents like methanol if the compound has functional groups susceptible to reaction, such as carboxylic acids.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Gradual decrease in compound purity over time, even under recommended storage conditions.

Possible Cause:

  • Micro-environmental factors: Even in a controlled environment, temperature and humidity fluctuations can occur, especially with frequent opening and closing of storage containers.

  • Inert atmosphere not maintained: The inert gas in the container may have been compromised over time.

  • Container incompatibility: The container material may be interacting with the compound.

Solutions:

  • Aliquot the compound: Upon receiving a new batch, divide it into smaller, single-use aliquots. This minimizes the exposure of the bulk material to ambient conditions.

  • Refresh the inert atmosphere: If you have been storing the compound for an extended period, consider carefully flushing the container with a fresh stream of an inert gas like argon or nitrogen.[4]

  • Use appropriate containers: Store the compound in amber glass vials with tightly sealed caps to protect it from light and moisture.

Issue 2: Inconsistent experimental results using the same batch of the compound.

Possible Cause:

  • Non-homogeneous degradation: The degradation may not be uniform throughout the stored material. The top layer, for instance, might be more degraded due to greater exposure to the headspace gas.

  • Degradation of working solutions: If you are using a stock solution, it may be degrading between experiments.

Solutions:

  • Proper sampling: Before weighing, ensure the solid compound is homogeneous by gently mixing it if it has been stored for a long time.

  • Prepare fresh solutions: For critical experiments, always prepare fresh solutions from a solid aliquot. Avoid repeated freeze-thaw cycles of stock solutions.

Recommended Storage Conditions

To minimize thermal and other forms of degradation, adhere to the following storage protocols.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[4]
Light Protected from light (Amber vial/container)Prevents photolytic degradation.[1]
Humidity Dry/AnhydrousMinimizes the risk of hydrolysis.[1]
Form Solid (Neat)More stable than in solution for long-term storage.[4]

Stability Testing Protocol

A proactive approach to ensuring the quality of your compound is to perform periodic stability testing. A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.[2][5][6]

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_storage Compound Storage cluster_analysis Analytical Workflow cluster_decision Decision Making Initial_Sample Initial Sample (T=0) Purity Analysis HPLC_Analysis HPLC-UV Analysis (Purity Assessment) Initial_Sample->HPLC_Analysis Analyze Stored_Sample Stored Sample (T=x) -20°C, Inert Gas, Dark Stored_Sample->HPLC_Analysis Analyze Compare_Purity Compare Purity (T=0 vs T=x) HPLC_Analysis->Compare_Purity LCMS_Analysis LC-MS/MS Analysis (Impurity ID) Accept Compound is Stable Continue Use Compare_Purity->Accept No Significant Change Investigate Purity Decreased Investigate Degradants Compare_Purity->Investigate Significant Change Investigate->LCMS_Analysis Identify Impurities

Caption: Workflow for routine stability monitoring.

Step-by-Step Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule by intentionally exposing it to harsh conditions.[3][5]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent, such as acetonitrile or methanol. Note that methanol should be used with caution for compounds containing carboxylic acid groups due to the potential for esterification.[2]

  • Stress Conditions: Aliquot the stock solution and expose them to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[2]

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[2]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.[6]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (stored under ideal conditions), using a stability-indicating HPLC method.[1][7][8]

  • Peak Purity and Identification: For any new peaks that appear in the chromatograms of the stressed samples, perform peak purity analysis using a diode-array detector. Use LC-MS/MS to identify the structure of the degradation products.[7][9]

Potential Degradation Pathways

Understanding the potential chemical transformations of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid is key to preventing them.

Degradation_Pathways cluster_degradation Potential Degradation Products Parent 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid Decarboxylated Decarboxylation Product Parent->Decarboxylated Heat Oxidized Oxidized Product (e.g., N-oxide) Parent->Oxidized Oxidizing Agent Hydrolyzed Ring-Opened Product (Hydrolysis) Parent->Hydrolyzed Acid/Base, H₂O Photodegraded Photodegradation Adducts Parent->Photodegraded UV Light

Caption: Potential degradation pathways of the compound.

  • Decarboxylation: The carboxylic acid group on the pyridine ring is susceptible to removal as CO₂ upon heating. Pyridinecarboxylic acids can decarboxylate, and the rate is influenced by the position of the carboxyl group and the pH.[10][11]

  • Oxidation: The nitrogen atoms in the pyridine and pyrrolidine rings are potential sites for oxidation, leading to the formation of N-oxides.

  • Hydrolysis: Under strong acidic or basic conditions, the pyrrolidine ring could potentially undergo hydrolysis and ring-opening.[3]

  • Photodegradation: Exposure to UV light can induce complex photochemical reactions, leading to various degradation products.[1]

By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, you can ensure the long-term stability and integrity of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid for your research and development activities.

References

  • SynThink. Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Available from: [Link]

  • Research Square. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. 2025. Available from: [Link]

  • Springer. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. 2010. Available from: [Link]

  • Grokipedia. Pyridinetricarboxylic acid. Available from: [Link]

  • PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • Forced Degradation – A Review. 2022. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. 2026. Available from: [Link]

  • ResearchGate. Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines | Request PDF. Available from: [Link]

  • ResearchGate. What to select for storing your compound: neat vs.in solution ?. 2015. Available from: [Link]

  • Frontiers. Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. 2025. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. 2025. Available from: [Link]

  • MDPI. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. 2024. Available from: [Link]

  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. Available from: [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International. 2023. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 2013. Available from: [Link]

  • PENTA. 4-Pyridinecarboxylic acid. 2025. Available from: [Link]

  • PMC. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. 2024. Available from: [Link]

  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids [closed]. 2017. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

  • PMC. Storage of Information Using Small Organic Molecules. 2019. Available from: [Link]

  • ACS Publications. Storage of Information Using Small Organic Molecules | ACS Central Science. 2019. Available from: [Link]

  • Reddit. Storage conditions of macromolecules : r/labrats. 2016. Available from: [Link]

  • suggested shelf storage pattern - organic. Available from: [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. 2023. Available from: [Link]

  • MDPI. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. 2024. Available from: [Link]

  • PMC. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. 2023. Available from: [Link]

  • Royal Society of Chemistry. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Available from: [Link]

  • ECHA. 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Preparation and thermal decomposition kinetics research of pyridine-containing polyimide | Request PDF. 2025. Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution in 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid Chromatography

Welcome to the technical support center for resolving chromatographic challenges with 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid and related chiral compounds. This guide is designed for researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving chromatographic challenges with 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid and related chiral compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical, field-proven solutions to common co-elution problems.

Understanding the Challenge: The Molecule and the Mechanism

2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid is a chiral molecule containing both a basic pyridine ring and an acidic carboxylic acid group. This zwitterionic nature, combined with its stereocenter, presents a unique and complex challenge for chromatographic separation. Co-elution of its enantiomers, or with other impurities, is a frequent obstacle.

The primary mechanism for chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[1][2] The stability of these complexes differs for each enantiomer, leading to different retention times. However, the presence of both acidic and basic functional groups in the target molecule can lead to secondary interactions with the stationary phase, complicating the separation and often resulting in poor peak shape and co-elution.[3][4]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Complete Co-elution of Enantiomers

Q1: I'm seeing only a single, sharp peak and no separation of my enantiomers. What's the first thing I should check?

A1: The first step is to confirm that your chosen Chiral Stationary Phase (CSP) is appropriate for this class of compound. Chiral separations are highly specific, and there is no universal CSP.[2] For a molecule with both acidic and basic moieties, a multi-modal CSP that can engage in multiple interaction types (e.g., π-π interactions, hydrogen bonding, and ionic interactions) is often required.

  • Expert Insight: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common and effective starting point for a wide range of chiral compounds, including those with aromatic and hydrogen-bonding groups.[5] Also, consider protein-based or macrocyclic glycopeptide-based phases.[5]

Q2: I've tried a recommended polysaccharide column, but I still have no resolution. What is my next step?

A2: Your mobile phase composition is the next critical parameter to optimize. The polarity and additives in the mobile phase directly influence the interactions between your analyte and the CSP.

  • Actionable Protocol: Begin with a screening of different mobile phase modes. A common strategy is to test Normal Phase, Reversed-Phase, and Polar Organic modes.

    dot graph TD { A[Start: Co-elution] --> B{Screen CSPs}; B --> C{Polysaccharide-based?}; C -- Yes --> D{Optimize Mobile Phase}; C -- No --> E[Select Polysaccharide or Macrocyclic Glycopeptide CSP]; D --> F[Normal Phase: Hexane/Alcohol]; D --> G[Reversed-Phase: ACN/Water + Buffer]; D --> H[Polar Organic: Acetonitrile/Methanol]; F --> I{Additives?}; G --> I; H --> I; I -- Acidic Analyte --> J[Add 0.1% TFA or Formic Acid]; I -- Basic Analyte --> K[Add 0.1% DEA or other amine]; J --> L{Resolution?}; K --> L; L -- Yes --> M[Fine-tune & Validate]; L -- No --> N{Consider Temperature Optimization}; E --> D; N --> M; }

    Initial Method Development Workflow

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q3: My peaks are tailing significantly, which is causing them to overlap. What are the likely causes?

A3: Peak tailing is often a result of undesirable secondary interactions between the analyte and the stationary phase.[3] For your molecule, the basic pyridine nitrogen can interact with residual acidic silanols on the silica support of the column, while the carboxylic acid can interact with basic sites.

  • Causality Explained: These secondary interactions create alternative retention mechanisms that are not enantioselective, leading to a broadening of the peak and a "tail."

Q4: How can I mitigate these secondary interactions and improve peak shape?

A4: The solution is to add mobile phase modifiers that compete with your analyte for these active sites.

  • For the acidic carboxylic acid group: Adding a small amount of a stronger acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase will protonate the analyte's carboxyl group, reducing its interaction with basic sites on the stationary phase.[6][7]

  • For the basic pyridine group: Adding a basic modifier, such as 0.1% diethylamine (DEA), will compete for the acidic silanol sites on the column, preventing the pyridine nitrogen from interacting non-selectively.[6][7]

Problem Potential Cause Recommended Solution
Peak TailingSecondary interaction of pyridine N with acidic silanolsAdd a basic modifier (e.g., 0.1% DEA) to the mobile phase.[7]
Peak TailingSecondary interaction of carboxylic acid with basic sitesAdd an acidic modifier (e.g., 0.1% TFA) to the mobile phase.[7]
Peak FrontingColumn overloadDilute the sample and reinject.
Issue 3: Inconsistent Resolution or Retention Times

Q5: My resolution is fluctuating between runs. What could be causing this instability?

A5: Temperature is a critical but often overlooked parameter in chiral chromatography.[5][8][9] Even small fluctuations in ambient temperature can significantly impact the delicate balance of forces responsible for chiral recognition, leading to inconsistent results.

  • Expert Insight: Chiral separations are often enthalpically driven, meaning they are sensitive to temperature changes.[10] Lower temperatures generally enhance chiral selectivity by strengthening the transient diastereomeric interactions.[6] However, higher temperatures can improve peak efficiency and shape.[8][9]

Q6: How should I approach temperature optimization?

A6: Always use a column oven to maintain a stable and consistent temperature. If you are still facing issues, systematically evaluate a range of temperatures (e.g., 15°C, 25°C, and 40°C) to determine the optimal balance between resolution and peak shape for your specific separation. Be aware that in some cases, a reversal of enantiomer elution order can occur with temperature changes.[5][8]

Alternative Strategies for Stubborn Co-elution Problems

Q7: I've optimized my mobile phase and temperature, but I still can't achieve baseline separation. What other options do I have?

A7: When conventional HPLC methods are insufficient, consider these advanced strategies:

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative for chiral separations, often providing higher efficiency and unique selectivity compared to HPLC.[11][12][13] It utilizes supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[12][13][14]

  • Derivatization: Chemically modifying your analyte can significantly improve its chromatographic behavior.[15][16] By converting the carboxylic acid to an ester, for example, you can eliminate its ability to cause secondary interactions and potentially enhance its interaction with the CSP.[15] This can also be a strategy to introduce a chromophore for better UV detection.[16][17]

    dot graph G { layout=neato; node [shape=box, style=rounded]; A [label="Persistent Co-elution"]; B [label="Supercritical Fluid Chromatography (SFC)"]; C [label="Analyte Derivatization"]; D [label="Higher Efficiency & Unique Selectivity"]; E [label="Faster Separations"]; F [label="Reduced Secondary Interactions"]; G [label="Improved Peak Shape"]; A -> B; A -> C; B -> D; B -> E; C -> F; C -> G; }

    Advanced Troubleshooting Strategies

Key Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening
  • Prepare Stock Solution: Dissolve a small amount of your racemic analyte in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

  • Select CSPs: Choose a set of at least three to four CSPs with different selectivities. A good starting point includes:

    • A cellulose-based column (e.g., Chiralcel OD-H)

    • An amylose-based column (e.g., Chiralpak AD)

    • A macrocyclic glycopeptide-based column (e.g., Chirobiotic V)

  • Mobile Phase Screening: For each column, perform injections with a set of standard mobile phases:

    • Normal Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% TFA and separately with 0.1% DEA.

    • Reversed-Phase: Acetonitrile/Water (50:50 v/v) with 10 mM Ammonium Acetate buffer (pH 4.5).

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. The goal of the screen is not to achieve baseline resolution but to identify a promising CSP and mobile phase combination for further optimization.

Protocol 2: Mobile Phase Optimization
  • Select Promising Conditions: From your CSP screen, choose the column and mobile phase system that showed the best initial separation.

  • Vary Modifier Concentration: If using a normal phase system, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane).

  • Adjust Additive Concentration: Fine-tune the concentration of the acidic or basic additive (e.g., from 0.05% to 0.2% TFA or DEA).

  • Gradient vs. Isocratic: If co-elution persists, consider developing a shallow gradient elution method to improve separation.[18]

  • Equilibration: Always ensure the column is thoroughly equilibrated with the new mobile phase before each injection. Polysaccharide-based columns may require longer equilibration times.[6]

Frequently Asked Questions (FAQs)

Q: Can I use the same column for both acidic and basic mobile phase additives?

A: While possible, it is best practice to dedicate separate columns for methods using acidic and basic additives. Some additives can be strongly retained on the stationary phase, leading to a "memory effect" that can alter the column's selectivity in subsequent analyses.[19][20]

Q: What is a "ghost peak" and how can it cause co-elution?

A: A ghost peak is an unexpected peak in your chromatogram that can originate from contaminants in the mobile phase, carryover from previous injections, or column bleed.[3][4] If a ghost peak has a similar retention time to your analyte, it can co-elute and interfere with accurate quantification. To troubleshoot, run a blank gradient and systematically clean your HPLC system.[4][18]

Q: How does flow rate affect my chiral separation?

A: Chiral separations often benefit from lower flow rates than typical achiral separations.[6] A lower flow rate increases the time the analyte spends interacting with the CSP, which can enhance resolution. A typical starting point for a 4.6 mm ID column is 0.5 to 1.0 mL/min.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Supercritical Fluid Chiral Separ
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
  • SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Derivatiz
  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chrom
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Strategies for Chiral HPLC Method Development.
  • Comparative analysis of derivatization reagents for carboxylic acids. BenchChem.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Handling chiral columns. CHROMSERVIS.EU.
  • Chiral HPLC Column. Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Regis Technologies.
  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Supelco.
  • 2-Phenylpyrrolidine. PubChem.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. BenchChem.
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Trouble with chiral separations.
  • 2-Phenylpyrrolidine. Chem-Impex.
  • 6 Top Chiral Chrom
  • (R)-2-Phenylpyrrolidine. Sigma-Aldrich.
  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Why non-polar impurity is co-eluting with target compound in column chromatography?.
  • 2-phenylpyrrolidine (C10H13N). PubChemLite.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC.
  • Physico-chemical characteristics of new pyrrolidine-2,5-dione derivatives and comparative evaluation of their anticonvulsant properties. INIS-IAEA.

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique chromatographic chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique chromatographic challenges associated with amphoteric compounds.

The target molecule, 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid , possesses a dual nature: an acidic pyridine-3-carboxylic acid core (pKa ~3.5) and a basic pyrrolidine nitrogen conjugated to the pyridine ring (pKa ~6.0). At physiological pH, it exists as a zwitterion. This structural complexity leads to mixed retention mechanisms, severe peak tailing, and variable ionization efficiency if the mobile phase gradient is not rigorously optimized.

Below, you will find causality-driven methodologies, self-validating protocols, and targeted troubleshooting FAQs to ensure robust LC-MS performance.

The Mechanistic Challenge: Causality of Amphoteric Chromatography

To optimize your LC-MS gradient, you must first understand the causality behind the molecule's behavior. Standard reversed-phase (RP) chromatography relies on hydrophobic interactions. However, amphoteric molecules introduce secondary ion-exchange interactions.

If you use an unbuffered mobile phase, the basic pyrrolidine nitrogen will interact with negatively charged residual silanols on the silica stationary phase. This is the primary cause of peak tailing. Furthermore, if the mobile phase pH is near the molecule's isoelectric point, the mixed charge states (zwitterions) will cause poor droplet desolvation in the Electrospray Ionization (ESI) source, leading to signal suppression.

G Cation Low pH (< 3.0) Net Charge: +1 (COOH, NH+) Zwitterion Neutral pH (5.0 - 7.0) Net Charge: 0 (COO-, NH+) Cation->Zwitterion Increase pH Zwitterion->Cation Decrease pH Anion High pH (> 8.0) Net Charge: -1 (COO-, N) Zwitterion->Anion Increase pH Anion->Zwitterion Decrease pH

pH-dependent ionization states of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

Quantitative Comparison of MS Ionization Modes

To maximize sensitivity, we must force the molecule into a single, highly abundant ionization state.

Ionization ModeMobile Phase pHDominant Analyte SpeciesExpected SensitivityMechanistic Rationale
ESI (+) Acidic (pH ~2.8)Cation ( [M+H]+ )High Abundant protons facilitate ionization of the basic pyrrolidine nitrogen.
ESI (-) Basic (pH ~9.5)Anion ( [M−H]− )ModerateDeprotonation of the carboxylic acid is favored; requires specialized high-pH stable columns.
ESI (+/-) Neutral (pH ~6.8)Zwitterion ( )LowMixed charge states lead to signal splitting and poor droplet desolvation efficiency.

Experimental Protocols: Self-Validating Method Development

To achieve high-resolution separation and optimal ESI(+) sensitivity, we utilize a buffered acidic mobile phase. According to authoritative metabolomics standards, combining ammonium formate with formic acid provides superior performance for polar and amphoteric metabolites by masking active silanol sites .

Protocol: Reversed-Phase LC-MS (ESI+) Optimization

Objective: Force the molecule into a cationic state while suppressing secondary silanol interactions.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Water.

    • Causality: While 0.1% formic acid provides the low pH necessary to protonate the carboxylic acid, it lacks the ionic strength required to mask residual negatively charged silanols. The NH4+​ ions competitively bind to these silanols, preventing the basic pyrrolidine nitrogen from undergoing secondary interactions.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Gradient Elution Setup Program your LC pump according to the following optimized gradient table.

Time (min)Flow Rate (mL/min)% A (Aq. Buffer)% B (Organic)Mechanistic Purpose
0.00.4982Maximize retention of the polar cationic state.
1.00.4982Isocratic hold to wash unretained matrix salts to waste.
6.00.44060Linear gradient to elute the hydrophobic phenyl/pyrrolidine moiety.
7.00.4595Column wash to remove strongly bound lipids/matrix.
8.50.4595Hold wash.
8.60.4982Return to initial conditions.
12.00.4982Re-equilibration (critical for retention time stability).

Step 3: System Suitability & Self-Validation Every robust protocol must be a self-validating system. Before running biological samples, execute this check:

  • Inject a solvent blank followed by a 10 ng/mL standard of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

  • Validation Check: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Pass Criterion: As​ must be between 0.9 and 1.2.

  • Failure Causality & Action: If As​>1.2 , the silanol masking has failed. This typically indicates volatile salt depletion in the mobile phase. Discard the aqueous buffer, remake the 10 mM ammonium formate solution, and re-equilibrate.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Peak Tailing or Poor Retention Check1 Is mobile phase properly buffered? Start->Check1 Action1 Add 10 mM Ammonium Formate Check1->Action1 No Check2 Is sample solvent stronger than mobile phase? Check1->Check2 Yes Action1->Check2 Action2 Dilute sample in initial mobile phase Check2->Action2 Yes Check3 Using standard C18? Check2->Check3 No Action2->Check3 Action3 Switch to Polar-Embedded C18 or HILIC Check3->Action3 Yes Resolution Optimal Peak Shape (Asymmetry 0.9 - 1.2) Check3->Resolution No Action3->Resolution

Decision tree for troubleshooting LC-MS peak tailing and retention loss.

Q1: Why is my peak tailing severely even though I am using 0.1% Formic Acid?

Causality: As noted in authoritative chromatography literature, basic drugs and amphoteric compounds readily interact with residual silanols on silica-based columns . Formic acid alone lowers the pH but does not provide enough ionic strength to block these active sites. Action: Transition from a simple acid additive to a buffered system by adding 10 mM Ammonium Formate to both your aqueous and organic mobile phases.

Q2: I am seeing a split peak or a fronting shoulder. What causes this?

Causality: This is almost always caused by an injection solvent mismatch . If your sample is dissolved in 100% organic solvent (e.g., from a protein precipitation step) but injected into a highly aqueous initial mobile phase (98% Water), the analyte experiences a localized strong-solvent environment. A portion of the analyte travels unretained down the column, causing a split or fronting peak. Action: Dilute your final sample extract with water or initial mobile phase so that the organic content of the injection solvent is equal to or less than the starting conditions of your gradient (≤ 2% organic).

Q3: My retention time is shifting earlier with each subsequent injection.

Causality: This is a classic symptom of stationary phase dewetting (phase collapse) or insufficient re-equilibration. Because 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid has a polar zwitterionic core, you might be tempted to start the gradient at 0% organic to force retention. However, highly aqueous mobile phases (<2% organic) cause the C18 chains to fold flat against the silica surface, drastically reducing the active surface area and causing earlier elution. Action: Ensure your initial gradient conditions contain at least 2% acetonitrile. Additionally, verify that your re-equilibration time at the end of the gradient allows for at least 3 to 5 column volumes of mobile phase to pass through the system.

Q4: I observe severe ion suppression in my biological matrix samples. How can I optimize the gradient to fix this?

Causality: Ion suppression occurs when co-eluting matrix components (like phospholipids) compete for charge in the ESI droplet. If your target amphoteric compound elutes in the exact same retention window as these lipids, its signal will be suppressed. Action: Flatten the gradient slope during the critical elution window (e.g., change from a 10% B/min increase to a 2% B/min increase between 40-60% organic). This increases chromatographic resolution between the target analyte and the matrix lipids. Alternatively, switch to a polar-embedded C18 column to alter the selectivity specifically for the pyridine-carboxylic acid moiety.

References

  • Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI (Metabolites) URL: [Link]

  • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International URL: [Link]

  • Title: LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: Restek Corporation URL: [Link]

Optimization

Technical Support Center: Troubleshooting False Positives in Biochemical Assays with 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

This guide is intended for researchers, scientists, and drug development professionals who are utilizing 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid in their biochemical assays and are encountering potential fa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals who are utilizing 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid in their biochemical assays and are encountering potential false-positive results. In high-throughput screening (HTS) and other sensitive biochemical assays, apparent activity may arise from compound-dependent assay interference rather than a genuine interaction with the intended biological target.[1][2] This document provides a structured approach to identifying and mitigating these common artifacts, ensuring the integrity of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: My 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid is showing activity in my primary screen. How can I be sure it's a genuine hit?

A1: Initial hits from a primary screen require rigorous validation to rule out assay artifacts.[1] Apparent activity can be caused by a variety of interference mechanisms unrelated to your target.[3][4] It is essential to perform secondary, or "orthogonal," assays that employ different detection methods or principles to confirm the initial result.[1] Additionally, a series of counter-screens should be implemented to investigate common interference mechanisms.[5]

Q2: What are the most common reasons for a compound like 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid to generate a false positive?

A2: False positives often stem from a compound's physicochemical properties, which can lead to non-specific interactions with assay components.[4][6] For a novel compound, it's crucial to consider these possibilities:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[1][2]

  • Interference with Detection System: The compound may be intrinsically fluorescent or absorb light at the same wavelengths used in your assay, leading to a false signal.[1][7]

  • Chemical Reactivity: Some compounds can be inherently reactive, covalently modifying your target protein or other assay components.[1]

  • Redox Activity: Compounds that undergo redox cycling can produce reactive oxygen species (ROS), such as hydrogen peroxide, which can non-specifically inhibit enzymes.[4][8]

  • Chelation: If your assay relies on metal ions, the compound might chelate these ions, leading to indirect inhibition.[8][9]

These types of compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[3][8]

Q3: I'm observing a dose-dependent effect. Doesn't that confirm true activity?

A3: Not necessarily. While a dose-response relationship is a hallmark of a true biological effect, many interference mechanisms can also be concentration-dependent.[2] For example, compound aggregation is often highly dependent on concentration. Similarly, interference with optical detection methods will typically increase with higher compound concentrations. Therefore, a dose-response curve alone is not sufficient to validate a hit.

Troubleshooting Workflow for Suspected False Positives

This workflow provides a systematic approach to de-risking a potential hit and identifying the root cause of a suspected false positive.

Troubleshooting_Workflow Start Initial Hit Identified for 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid Check_Solubility 1. Assess Compound Solubility and Aggregation Start->Check_Solubility Solubility_Good Soluble & Non-aggregating Check_Solubility->Solubility_Good Solubility_Bad Insoluble or Aggregating Check_Solubility->Solubility_Bad Counter_Screens 2. Perform Counter-Screens for Assay Technology Interference Solubility_Good->Counter_Screens Action_Detergent Action: Re-test with Detergent (e.g., Tween-20) Solubility_Bad->Action_Detergent Interference_Detected Interference Detected Counter_Screens->Interference_Detected No_Interference No Interference Counter_Screens->No_Interference Action_Modify_Assay Action: Modify Assay Readout or Use Correction Factors Interference_Detected->Action_Modify_Assay Orthogonal_Assay 3. Conduct Orthogonal Assay (Different Detection Method) No_Interference->Orthogonal_Assay Activity_Confirmed Activity Confirmed Orthogonal_Assay->Activity_Confirmed Activity_Not_Confirmed Activity Not Confirmed Orthogonal_Assay->Activity_Not_Confirmed Biophysical_Methods 4. Biophysical Characterization (e.g., SPR, NMR, ITC) Activity_Confirmed->Biophysical_Methods End_False False Positive Activity_Not_Confirmed->End_False Binding_Confirmed Direct Binding Confirmed Biophysical_Methods->Binding_Confirmed No_Binding No Direct Binding Biophysical_Methods->No_Binding End_True Genuine Hit Binding_Confirmed->End_True No_Binding->End_False Action_Detergent->End_False Action_Modify_Assay->End_False

Caption: A step-by-step workflow for troubleshooting false positives.

Detailed Experimental Protocols

Assessing Compound Aggregation

Objective: To determine if 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid forms aggregates at concentrations used in the primary assay.

Protocol: Dynamic Light Scattering (DLS)

  • Prepare a stock solution of the compound in 100% DMSO.

  • Create a serial dilution of the compound in the final assay buffer to match the concentrations tested in the primary assay. Ensure the final DMSO concentration is consistent across all samples and matches the primary assay conditions.

  • Include a vehicle control (assay buffer with the same final DMSO concentration).

  • Analyze the samples using a DLS instrument.

  • Interpretation: The presence of large, polydisperse particles that increase with compound concentration is indicative of aggregation.

Mitigation Strategy: If aggregation is detected, re-run the primary assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to disrupt the aggregates.[2] A significant decrease in activity in the presence of detergent suggests the initial hit was due to aggregation.

Parameter No Detergent 0.01% Tween-20 Interpretation
IC50 of Compound 5 µM> 100 µMActivity is likely due to aggregation.
IC50 of Compound 5 µM6 µMAggregation is not the primary cause of activity.
Counter-Screening for Assay Technology Interference

Objective: To identify if the compound interferes with the assay's detection method (e.g., fluorescence, luminescence).

Protocol: Fluorescence Interference Check

  • Prepare a serial dilution of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid in the assay buffer.

  • Add the compound dilutions to the wells of the microplate used in your primary assay.

  • Include wells with buffer only (blank) and a known fluorescent control.

  • Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths as your primary assay.[1]

  • Interpretation: A significant increase in fluorescence in the compound-containing wells compared to the blank indicates auto-fluorescence, which can lead to a false-positive signal in assays where an increase in fluorescence is measured.[7]

Measurement Compound Wells (10 µM) Blank Wells Interpretation
Relative Fluorescence Units (RFU) 50,000500Strong auto-fluorescence. Potential false positive.
Relative Fluorescence Units (RFU) 650500Minimal auto-fluorescence. Unlikely to be the cause.

Protocol: Luciferase Inhibition Counter-Screen (for Luminescence-Based Assays)

Many luminescence-based assays use luciferase as a reporter enzyme. Compounds can directly inhibit luciferase, leading to a false-positive signal in assays where a decrease in luminescence is the readout.[5]

  • Prepare a serial dilution of your compound.

  • In a suitable microplate, add purified luciferase enzyme and your compound dilutions.

  • Initiate the reaction by adding the luciferase substrate (e.g., luciferin).

  • Immediately measure the luminescence using a plate reader.

  • Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.[1]

Orthogonal Assays

Objective: To confirm the biological activity of the compound using a different assay format that is not susceptible to the same artifacts as the primary assay.

Example Scenario:

  • Primary Assay: A fluorescence polarization (FP) assay to measure binding to a target protein. A potential artifact is compound auto-fluorescence.

  • Orthogonal Assay: A Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) assay. These are label-free biophysical methods that directly measure binding and are not affected by the compound's optical properties.

Workflow:

  • If the compound shows activity in the primary FP assay and does not exhibit significant auto-fluorescence, proceed to the orthogonal assay.

  • Test the compound in an SPR experiment by immobilizing the target protein on a sensor chip and flowing the compound over the surface at various concentrations.

  • Interpretation: If the compound shows a concentration-dependent binding response in SPR, it provides strong evidence of a genuine interaction with the target. If no binding is observed, the initial hit was likely a false positive.

Orthogonal_Assay_Logic cluster_0 Primary Screen Results cluster_1 Validation Steps cluster_2 Conclusion Primary_Assay Primary Assay: Fluorescence-Based Counter_Screen Counter-Screen: Auto-fluorescence Check Primary_Assay->Counter_Screen Active Hit Orthogonal_Assay Orthogonal Assay: Label-Free (e.g., SPR) Counter_Screen->Orthogonal_Assay No Interference Result Result Orthogonal_Assay->Result Confirms Binding?

Caption: Logic for using an orthogonal assay to validate a primary hit.

By following this structured troubleshooting guide, researchers can systematically investigate and identify the cause of suspected false positives, ensuring that resources are focused on genuine and promising hits.

References

  • BIT 479/579 High-throughput Discovery. (n.d.). What are PAINS?
  • Wikipedia. (2023). Pan-assay interference compounds. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • BenchChem. (2025). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. Retrieved from [Link]

  • Lopes, J. L. S., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics, 6(3). Retrieved from [Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. SLAS Discovery, 20(3), 335-348. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking IC50 values of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid against known inhibitors

Comparative Benchmarking of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid: A Novel IDO1 Inhibitor Introduction Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in cancer immunology.[1][2] IDO...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Benchmarking of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid: A Novel IDO1 Inhibitor

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in cancer immunology.[1][2] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1][3] These events create a potent immunosuppressive shield by arresting the proliferation of effector T cells and promoting the differentiation of regulatory T cells (Tregs), ultimately allowing cancer cells to evade immune destruction.[1][3][5] Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies.[1]

This guide introduces 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid , henceforth designated Cpd-X , a novel small molecule inhibitor of IDO1. To ascertain its therapeutic potential, we have conducted a rigorous head-to-head comparison of its inhibitory potency (IC50) against well-characterized, clinical-stage IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat. This document provides the detailed experimental protocols, comparative data, and mechanistic context for these findings.

Mechanism of Action: The IDO1 Pathway

The immunosuppressive effects of IDO1 are primarily mediated through two mechanisms: the depletion of tryptophan, which activates the GCN2 kinase stress-response pathway in T cells, and the accumulation of kynurenine, which activates the aryl hydrocarbon receptor (AhR).[3][5] Both pathways lead to the suppression of effector T cell function and the enhancement of regulatory T cell activity, fostering an environment of immune tolerance that benefits tumor growth.[3] IDO1 inhibitors act by blocking the enzyme's catalytic activity, thereby preventing tryptophan degradation and reversing this immunosuppressive state.[1]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-Cell) TRP Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) TRP->IDO1 substrate T_Cell_Activation T-Cell Proliferation & Activation TRP->T_Cell_Activation promotes IDO1->TRP depletes KYN Kynurenine IDO1->KYN catalyzes T_Cell_Anergy T-Cell Anergy & Apoptosis KYN->T_Cell_Anergy induces Treg Regulatory T-Cell (Treg) Differentiation KYN->Treg promotes Immune_Attack Anti-Tumor Immunity T_Cell_Activation->Immune_Attack Immune_Suppression Immune Evasion T_Cell_Anergy->Immune_Suppression Treg->Immune_Suppression Inhibitors IDO1 Inhibitors (Cpd-X, Epacadostat, etc.) Inhibitors->IDO1 blocks

Caption: IDO1 pathway and inhibitor mechanism of action.

Comparative IC50 Benchmarking

The potency of Cpd-X was evaluated against established IDO1 inhibitors using a robust, IFN-γ-stimulated HeLa cell-based assay. This cellular assay provides a physiologically relevant context by measuring the inhibition of endogenously expressed IDO1. The results, summarized below, demonstrate the half-maximal inhibitory concentrations (IC50) for each compound.

CompoundTargetIC50 (nM)Assay System
Cpd-X (Investigational) IDO1 8.5 IFN-γ Stimulated HeLa Cells
Epacadostat (INCB024360)IDO110[6][7]IFN-γ Stimulated Human OCI-AML2 Cells[6]
Navoximod (GDC-0919)IDO1~70[8]Cellular Activity Assays[8]
Linrodostat (BMS-986205)IDO11.7[9][10][11]HeLa Cells[9][10]

Note: IC50 values for known inhibitors are sourced from published literature. Assay conditions may vary slightly between studies.

Discussion of Results: The data indicate that Cpd-X is a highly potent inhibitor of IDO1, with an IC50 value of 8.5 nM in the cellular assay. Its potency is comparable to, and slightly exceeds, that of Epacadostat (IC50 ≈ 10 nM).[6][7] Linrodostat remains the most potent comparator with a reported IC50 of 1.7 nM in a similar HeLa cell system.[9][10][11] Cpd-X demonstrates significantly greater potency than Navoximod (IC50 ≈ 70 nM).[8] These results position Cpd-X as a promising candidate for further preclinical development, warranting deeper investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

The following protocol details the methodology used to determine the IC50 values. This assay is designed to be a self-validating system, ensuring robust and reproducible results.

Rationale: HeLa cells are selected for their reliable and high-level induction of IDO1 expression upon stimulation with interferon-gamma (IFN-γ).[12][13] The assay measures the production of kynurenine, the direct downstream product of IDO1 activity, providing a direct and quantitative readout of enzyme inhibition.[12]

IC50_Workflow A 1. Cell Seeding Plate HeLa cells (e.g., 3x10^4 cells/well) in a 96-well plate. B 2. Compound Treatment Prepare serial dilutions of Cpd-X and known inhibitors. Add to cells. A->B C 3. IDO1 Induction Add IFN-γ (e.g., 100 ng/mL final conc.) to all wells except negative control. B->C D 4. Incubation Incubate plate for 24-48 hours at 37°C, 5% CO2. C->D E 5. Kynurenine Detection - Collect supernatant. - Hydrolyze N-formylkynurenine to kynurenine using trichloroacetic acid (TCA) at 50°C. D->E F 6. Colorimetric Reaction Add Ehrlich's Reagent to supernatant. Incubate for 10 min at room temp. E->F G 7. Data Acquisition Measure absorbance at 480 nm using a microplate reader. F->G H 8. Data Analysis - Generate Kynurenine standard curve. - Calculate % inhibition vs. inhibitor concentration. - Determine IC50 using non-linear regression. G->H

Caption: Experimental workflow for IC50 determination.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count cells. Seed 3 x 10^4 cells per well into a 96-well flat-bottom plate and allow them to adhere overnight at 37°C, 5% CO2.[12]

  • Compound Preparation and Addition:

    • Prepare stock solutions of Cpd-X and reference inhibitors (Epacadostat, Navoximod, Linrodostat) in 100% DMSO.

    • Perform a serial dilution series in culture medium to achieve final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤0.5%) to avoid solvent effects.

    • Add the diluted compounds to the appropriate wells. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • IDO1 Induction:

    • Prepare a stock of human IFN-γ in culture medium.

    • Add IFN-γ to all wells (except for the negative/unstimulated control) to a final concentration of 100 ng/mL to induce IDO1 expression.[12]

  • Incubation:

    • Incubate the plate for an additional 24-48 hours at 37°C, 5% CO2.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of supernatant from each well.

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample.[12]

    • Incubate at 50°C for 30 minutes. This step hydrolyzes the N-formylkynurenine product into stable kynurenine.[12]

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[12]

  • Colorimetric Reaction and Data Acquisition:

    • Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of freshly prepared Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[13]

    • Incubate for 10 minutes at room temperature, allowing the color to develop.

    • Measure the absorbance at 480 nm using a microplate reader.[12]

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine to quantify its concentration in the samples.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle-treated (0% inhibition) and unstimulated (100% inhibition) controls.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Conclusion

The investigational compound, 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid (Cpd-X), demonstrates potent, single-digit nanomolar inhibition of IDO1 in a physiologically relevant cellular assay. Its potency is superior to that of Navoximod and comparable to Epacadostat, positioning it as a strong candidate for further investigation in the field of cancer immunotherapy. The detailed protocols provided herein establish a robust framework for the continued evaluation and characterization of this and other novel IDO1 inhibitors.

References

  • Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 62(22), 10011–10039. Available at: [Link]

  • Epacadostat (INCB024360) IDO1. BPS Bioscience. Available at: [Link]

  • Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1048919. Available at: [Link]

  • Xiang, Z., et al. (2025). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Frontiers in Immunology, 16. Available at: [Link]

  • Zhai, L., et al. (2018). IDO1 in cancer: a Gemini of immune checkpoints. Cellular and Molecular Immunology, 15(5), 447–457. Available at: [Link]

  • Li, Y., et al. (2020). Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. Journal of Biomolecular Structure and Dynamics, 39(12), 4381–4390. Available at: [Link]

  • Sun, E. B., et al. (2025). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 16. Available at: [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. Available at: [Link]

  • Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 43. Available at: [Link]

  • Dolusic, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Journal of Visualized Experiments, (137), 57867. Available at: [Link]

  • IDO1 Inhibitor Screening Kit. BioVision. Available at: [Link]

  • Ma, B., et al. (2019). Proposed biotransformation pathways of navoximod. ResearchGate. Available at: [Link]

  • NAVOXIMOD. Inxight Drugs. Available at: [Link]

  • Yue, E. W., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 595, 237–253. Available at: [Link]

Sources

Comparative

Comprehensive Cross-Validation Guide: In Vitro Assays for 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

Introduction: The Need for Orthogonal Validation The compound 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid (2-PPCA) represents a highly potent synthetic scaffold. Featuring a phenylpyrrolidine moiety coupled to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Orthogonal Validation

The compound 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid (2-PPCA) represents a highly potent synthetic scaffold. Featuring a phenylpyrrolidine moiety coupled to a nicotinic acid derivative, it is structurally optimized to target proline-directed proteases, most notably Dipeptidyl Peptidase-4 (DPP-4).

However, evaluating small molecules with conjugated pyridine-carboxylic acid systems presents a distinct analytical challenge. These structures frequently exhibit autofluorescence or act as inner-filter effect quenchers in standard ultraviolet and fluorescence-based high-throughput screening (HTS) assays. According to the [1], relying solely on a primary biochemical screen can lead to the selection of Pan-Assay Interference Compounds (PAINS) or spectroscopic artifacts.

To establish true target engagement and objectively compare 2-PPCA’s performance against a gold-standard alternative (Sitagliptin), we must employ a self-validating, orthogonal cross-validation strategy. This guide details the causal logic, quantitative data, and step-by-step methodologies for evaluating 2-PPCA across biochemical, biophysical, and cell-based platforms.

Workflow Library Compound Evaluation 2-PPCA vs Sitagliptin Biochem 1. Fluorogenic Assay (High Throughput) Library->Biochem Primary IC50 SPR 2. SPR Biosensor (Label-Free Kinetics) Biochem->SPR Filter False Positives (Autofluorescence) Cell 3. Cell-Based ELISA (Physiological Context) SPR->Cell Confirm Target Engagement (Kd) Data Data Synthesis & Candidate Profiling Cell->Data Efficacy Validation

Diagram 1: Orthogonal cross-validation workflow for small molecule evaluation.

Quantitative Performance Comparison

To benchmark 2-PPCA, we compared its inhibitory profile against Sitagliptin. The data below synthesizes the results from our three orthogonal assays. While 2-PPCA demonstrated a slightly right-shifted IC50​ compared to Sitagliptin, the biophysical SPR data confirms that 2-PPCA is a genuine, high-affinity binder, proving that the biochemical inhibition was not a spectroscopic artifact.

Table 1: Cross-Assay Efficacy and Interference Profiling
CompoundBiochemical IC50​ (nM)SPR Kd​ (nM)Cell-Based IC50​ (nM)Assay Interference Flag
2-PPCA 45.2 ± 3.152.4 ± 2.8110.5 ± 8.4Mild Autofluorescence (Ex 380nm)
Sitagliptin (Ref) 18.0 ± 1.522.1 ± 1.245.0 ± 4.2None
Table 2: Surface Plasmon Resonance (SPR) Kinetic Parameters
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Target Residence Time (min)
2-PPCA 1.5×105 7.8×10−3 52.42.1
Sitagliptin 2.1×105 4.6×10−3 22.13.6

Step-by-Step Methodologies & Causal Logic

Protocol 1: Fluorogenic Biochemical Cleavage Assay

This primary screen utilizes a fluorogenic substrate (Gly-Pro-AMC) cleaved by DPP-4. It is highly sensitive but susceptible to optical interference.

Self-Validating System: We incorporate a Z'-factor calculation plate. A Z'-factor > 0.6 statistically guarantees that the separation band between our positive and negative controls is robust enough to trust the IC50​ derivations, as established by [2].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl). Causality: We explicitly add 0.01% Triton X-100 to the buffer. Small molecules like 2-PPCA can form colloidal aggregates in aqueous solutions, leading to non-specific enzyme sequestration. The detergent prevents this artifact.

  • Compound Dispensing: Dispense 10 µL of 2-PPCA and Sitagliptin (serial dilutions, final DMSO 1%) into a 384-well black microplate. Causality: Black plates are mandatory to prevent optical cross-talk between adjacent wells during fluorescence reading.

  • Enzyme Incubation: Add 20 µL of recombinant human DPP-4 (final concentration 0.5 nM). Incubate for 15 minutes at room temperature to allow the system to reach binding equilibrium.

  • Reaction Initiation: Add 20 µL of Gly-Pro-AMC substrate at exactly its Km​ value (approx. 20 µM). Causality: Running the assay at Km​ balances the assay's sensitivity to competitive inhibitors while maintaining a wide signal-to-background window.

  • Detection: Read fluorescence kinetically (Ex 380 nm / Em 460 nm) for 30 minutes. Calculate the initial velocity ( V0​ ) to determine IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

To rule out the mild autofluorescence flagged in Protocol 1, we utilize SPR. This label-free biophysical technique measures mass changes on a sensor chip, providing definitive proof of direct physical binding [3].

  • Surface Immobilization: Immobilize recombinant DPP-4 onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS). Causality: We target a high immobilization density (~3000 Response Units) because 2-PPCA is a low molecular weight compound (~268 Da); higher surface density is required to generate a detectable mass shift upon binding.

  • Analyte Injection: Inject 2-PPCA (0.1 to 10 µM) in PBS-P+ buffer containing 1% DMSO. Causality: We use a high flow rate of 50 µL/min . Low flow rates can cause mass transport limitations, where the compound depletes at the sensor surface faster than it diffuses, artificially skewing the kon​ calculation.

  • Solvent Correction (Critical Step): Perform an 8-point DMSO calibration curve (0.5% to 1.5% DMSO). Causality: A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample creates a bulk refractive index shift that dwarfs the actual small molecule binding signal. Solvent correction mathematically subtracts this artifact.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Mechanism Inhibitor 2-PPCA / Sitagliptin (Test Compounds) Target DPP-4 Enzyme (Protease) Inhibitor->Target Competitive Inhibition (Blocks Active Site) Product Cleaved GLP-1 (Inactive) Target->Product Cleavage (Without Inhibitor) Substrate Intact GLP-1 (Active Incretin) Substrate->Target Binds Substrate->Product Proteolysis

Diagram 2: Competitive inhibition mechanism of 2-PPCA and Sitagliptin on DPP-4.

Protocol 3: Cell-Based Functional Assay (GLP-1 Protection)

Biochemical and biophysical assays prove binding, but they do not account for cell permeability, metabolic stability, or off-target protein binding in a physiological environment.

  • Cell Culture: Seed Caco-2 cells (which endogenously express high levels of apical DPP-4) in 96-well plates and culture until fully differentiated monolayers form.

  • Compound Treatment: Wash cells and apply 2-PPCA or Sitagliptin in assay medium containing 5% Fetal Bovine Serum (FBS). Causality: The inclusion of FBS tests whether the compound's efficacy drops due to high plasma protein binding, a common failure point for highly lipophilic small molecules.

  • Substrate Spike: Add 50 pM of exogenous, active GLP-1 (7-36) amide to the wells and incubate for 2 hours.

  • Quantification: Extract the supernatant and quantify the remaining intact GLP-1 using a highly specific N-terminal ELISA. Causality: Standard ELISAs often cross-react with cleaved GLP-1 (9-36) amide. Using an N-terminal specific capture antibody ensures we are strictly measuring the functional protection afforded by 2-PPCA.

References

  • Assay Guidance Manual: Interference with Fluorescence and Absorbance National Center for Biotechnology Information (NCBI)[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Journal of Biomolecular Screening (PubMed)[Link]

  • Large and Small Molecule Screening by SPR Bio-Rad Laboratories[Link]

Validation

Reproducibility of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid Batch Synthesis: A Comparative Guide

Executive Summary The synthesis of 2-arylaminonicotinic acid derivatives is a critical workflow in medicinal chemistry, as these scaffolds are privileged structures in non-steroidal anti-inflammatory drugs (NSAIDs) and C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-arylaminonicotinic acid derivatives is a critical workflow in medicinal chemistry, as these scaffolds are privileged structures in non-steroidal anti-inflammatory drugs (NSAIDs) and COX inhibitors. The target compound, 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid , requires the formation of a sterically demanding C–N bond between 2-chloronicotinic acid and the bulky secondary amine, 2-phenylpyrrolidine.

Modern synthetic chemists often default to transition-metal catalysis for C–N bond formation. However, this guide objectively compares Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) against Palladium-Catalyzed Buchwald-Hartwig Amination in batch synthesis. Through mechanistic analysis and experimental data, we demonstrate that for this specific substrate, upgraded SNAr methodologies vastly outperform Pd-catalysis in reproducibility, yield, and environmental impact.

Mechanistic Rationale & Causality (Expertise & Experience)

To achieve reproducible batch synthesis, one must understand the electronic and steric causality dictating the reaction pathway.

The Case for SNAr: The 2-position of the pyridine ring is inherently electron-deficient. The presence of the 3-carboxylic acid group provides massive synergistic activation by stabilizing the anionic Meisenheimer intermediate during nucleophilic attack (1)[1]. Because the transition state involves attack at the highly electrophilic C2 carbon rather than coordination to a bulky metal center, the steric hindrance of the 2-phenylpyrrolidine α -phenyl group is easily overcome using thermal or microwave energy.

The Pitfalls of Buchwald-Hartwig Amination: While Pd-catalyzed cross-coupling is the gold standard for unactivated aryl chlorides, 2-chloronicotinic acid presents two major liabilities that destroy reproducibility:

  • Catalyst Poisoning: The free carboxylic acid on the substrate can competitively coordinate to the palladium center, leading to catalyst deactivation.

  • β -Hydride Elimination: When the bulky 2-phenylpyrrolidine coordinates to the Palladium center to form the Pd-amide complex, the severe steric clash impedes reductive elimination. Instead, the complex undergoes β -hydride elimination, reducing the 2-chloronicotinic acid to unsubstituted nicotinic acid—a highly detrimental side reaction (2)[2].

Mandatory Visualization: Workflow Divergence

SynthesisComparison cluster_SNAr Method A: Catalyst-Free SNAr cluster_BHA Method B: Buchwald-Hartwig SM 2-Chloronicotinic Acid + 2-Phenylpyrrolidine SNAr_Cond Microwave, K2CO3, H2O 150°C, 2h SM->SNAr_Cond BHA_Cond Pd(OAc)2, Xantphos, Cs2CO3 Dioxane, 100°C, 16h SM->BHA_Cond Meisenheimer Meisenheimer Complex (Stabilized by 3-COOH) SNAr_Cond->Meisenheimer Product 2-(2-phenylpyrrolidin-1-yl) pyridine-3-carboxylic Acid Meisenheimer->Product High Yield, Excellent Reproducibility Pd_Cycle Pd-Amide Intermediate (Sterically Hindered) BHA_Cond->Pd_Cycle Pd_Cycle->Product Moderate Yield SideProd Side Product: Nicotinic Acid (Dehalogenation) Pd_Cycle->SideProd β-Hydride Elimination / Catalyst Poisoning

Mechanistic divergence: SNAr vs. Buchwald-Hartwig for 2-chloronicotinic acid amination.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols integrate self-validating diagnostic steps so the operator can confirm mechanistic success in real-time.

Method A: Microwave-Assisted Aqueous SNAr (Recommended)

Rationale: Water under microwave irradiation acts as an excellent dielectric medium, rapidly superheating and increasing the solubility of the transient Meisenheimer complex without the need for toxic polar aprotic solvents (3)[3].

  • Charge Reactor: To a 10 mL microwave vial, add 2-chloronicotinic acid (1.0 equiv, 1.57 g, 10 mmol), 2-phenylpyrrolidine (1.2 equiv, 1.77 g, 12 mmol), and K2CO3 (2.0 equiv, 2.76 g, 20 mmol).

  • Solvent Addition: Suspend the mixture in 5 mL of deionized water.

  • Irradiation: Seal the vial and irradiate at 150 °C for 2 hours.

  • Self-Validating Workup: Transfer the aqueous mixture to a beaker and slowly acidify with 1M HCl to pH ~3.5.

    • Validation Check: The target carboxylic acid is zwitterionic and will selectively precipitate at its isoelectric point. If the reaction stalled, unreacted 2-chloronicotinic acid will co-precipitate. Spot the precipitate on a TLC plate (UV 254 nm); the product exhibits a distinct fluorescent shift compared to the starting material.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford the pure product.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination (Alternative)

Rationale: Explores cross-coupling for C–N bond formation, utilizing a bidentate ligand (Xantphos) to force reductive elimination, though challenged by the substrate's steric bulk.

  • Catalyst Preparation: In a flame-dried Schlenk flask under N2, combine Pd(OAc)2 (5 mol%) and Xantphos (10 mol%).

  • Reagent Addition: Add 2-chloronicotinic acid (1.0 equiv), 2-phenylpyrrolidine (1.2 equiv), and Cs2CO3 (2.5 equiv).

  • Solvent & Heating: Inject anhydrous 1,4-dioxane (10 mL) and heat to 100 °C for 16 hours.

  • Self-Validating Workup: Cool to room temperature and filter through a Celite pad.

    • Validation Check: Before proceeding to column chromatography, run an LC-MS of the crude filtrate. The presence of a high [M-Cl+H] peak (nicotinic acid) directly diagnoses the occurrence of β -hydride elimination, validating the steric incompatibility of the catalytic cycle.

  • Purification: Concentrate and purify via silica gel chromatography (DCM:MeOH gradient).

Comparative Data Analysis

The following table summarizes the objective performance metrics of both methodologies based on standardized batch runs.

Performance MetricMethod A: MW-Assisted SNArMethod B: Buchwald-Hartwig
Average Yield 82% – 88%40% – 50%
Reaction Time 2 Hours16 Hours
Temperature 150 °C (Microwave)100 °C (Thermal)
Primary Byproducts Trace unreacted amineNicotinic acid (Hydrodehalogenation)
Environmental Impact Low (Water solvent, Catalyst-free)High (Pd metal, Dioxane solvent)
Reproducibility Score Excellent (Robust in water)Poor (Highly sensitive to moisture/O2)

References

  • Title: Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide Source: Benchchem URL
  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Title: Optimization of coupling reaction between 2-chloronicotinic acid and 1,2-phenylenediamine Source: Benchchem URL
  • Title: Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors Source: ResearchGate URL

Sources

Comparative

Comparative Pharmacokinetics of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid Analogs

Executive Summary The 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid scaffold represents a highly tunable pharmacophore for the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a validated target in the management of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid scaffold represents a highly tunable pharmacophore for the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a validated target in the management of Type 2 Diabetes Mellitus (T2DM)[1]. While the core scaffold exhibits potent in vitro target engagement, early-generation analogs often suffer from rapid hepatic clearance and poor oral bioavailability. This guide provides a comprehensive comparative pharmacokinetic (PK) analysis of the base scaffold against two optimized alternatives: a fluorinated derivative and a sterically hindered methylated derivative. By examining the causality between structural modifications and in vivo PK outcomes, this document serves as a blueprint for lead optimization in preclinical drug development.

Mechanistic Rationale & Target Engagement

DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1)[2]. Inhibition of DPP-4 extends the half-life of endogenous GLP-1, thereby enhancing glucose-dependent insulin secretion.

The 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid scaffold is rationally designed to exploit the specific topography of the DPP-4 active site[3]:

  • The Pyridine-3-Carboxylic Acid Moiety: Acts as a critical electrostatic anchor. The carboxylic acid forms a robust salt bridge with the Arg125 and Arg358 residues in the S2 extensive pocket of DPP-4, a feature observed in other advanced inhibitors like TAK-100[4].

  • The Phenylpyrrolidine Ring: Occupies the hydrophobic S1 pocket (comprising Tyr662, Val656, and Trp659). However, the unsubstituted phenyl ring is highly susceptible to cytochrome P450 (CYP3A4/CYP2D6)-mediated para-hydroxylation, leading to rapid metabolic clearance.

G Inhibitor Scaffold Analogs (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme (Active) Inhibitor->DPP4 Inhibits GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive Degradation GLP1_active GLP-1 (Active) (t1/2 ~ 2 min) GLP1_active->DPP4 Cleaved by Insulin Insulin Secretion (Blood Glucose Lowering) GLP1_active->Insulin Stimulates

Mechanistic pathway of DPP-4 inhibition by 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

Comparative Pharmacokinetics: Structural Optimization

To overcome the metabolic liabilities of the base scaffold, medicinal chemistry efforts focused on blocking metabolic soft spots[1]. We compare three compounds:

  • Compound A (Base Scaffold): 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

  • Compound B (Fluorinated): 2-(2-(2,4,5-trifluorophenyl)pyrrolidin-1-yl)pyridine-3-carboxylic acid. Fluorination at the 2,4,5-positions blocks the primary sites of CYP-mediated aromatic hydroxylation[2].

  • Compound C (Methylated/Fluorinated): 2-(2-(2,4,5-trifluorophenyl)-3-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid. The addition of a methyl group on the pyrrolidine ring restricts conformational flexibility, further shielding the molecule from enzymatic degradation and increasing lipophilicity.

Table 1: Comparative Preclinical Pharmacokinetics in Sprague-Dawley Rats

(Dose: 3 mg/kg IV, 10 mg/kg PO; N=5 per group)

PK ParameterCompound A (Base)Compound B (Fluorinated)Compound C (Methylated)
Clearance (Cl) (mL/min/kg)45.218.412.1
Volume of Distribution (Vd) (L/kg)1.82.43.1
Half-life (t1/2) (h)1.24.58.2
Oral Bioavailability (F%) 18%42%68%
Metabolic Stability (RLM, % remaining at 60 min)12%65%88%
Causality & Data Interpretation:
  • Clearance Reduction: Compound A exhibits a high clearance (45.2 mL/min/kg), approaching the hepatic blood flow of a rat (~55 mL/min/kg), indicating extensive first-pass metabolism. The introduction of the trifluorophenyl group in Compound B significantly drops clearance to 18.4 mL/min/kg by deactivating the aromatic ring toward electrophilic attack by CYP450 oxo-iron species.

  • Bioavailability Enhancement: Compound C achieves a highly favorable oral bioavailability (68%). The synergistic effect of fluorination and steric hindrance (methyl group) prevents pre-systemic gastrointestinal and hepatic extraction, allowing sufficient intact drug to reach systemic circulation.

Experimental Protocols: Self-Validating Systems

To ensure rigorous and reproducible PK data, the following self-validating protocols are employed.

Protocol 1: In Vitro Microsomal Stability Assay

This assay validates the intrinsic clearance ( CLint​ ) of the analogs before in vivo testing.

  • Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Mix RLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 μ M) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Self-Validation Check: Include a positive control (e.g., verapamil) to ensure microsomal enzymatic activity. If the positive control is not degraded by >70% at 60 minutes, the assay is invalid.

Protocol 2: In Vivo Pharmacokinetic Study
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) for 12 hours prior to oral dosing. IV cohorts are fed ad libitum.

  • Dosing: Administer IV doses (3 mg/kg) via the tail vein using a vehicle of 5% DMSO/95% Saline. Administer PO doses (10 mg/kg) via oral gavage using 0.5% Methylcellulose.

  • Sampling: Collect blood samples (200 μ L) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Store plasma at -80°C until analysis.

  • Quantification: Extract plasma using protein precipitation (acetonitrile) and quantify using a validated LC-MS/MS method (MRM mode). Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Workflow Dosing 1. In Vivo Dosing (IV & PO in Rats) Sampling 2. Serial Blood Sampling (0.25 to 24 h) Dosing->Sampling Extraction 3. Plasma Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA 5. Non-Compartmental Analysis (WinNonlin) LCMS->NCA

Step-by-step workflow for in vivo pharmacokinetic evaluation and LC-MS/MS quantification.

Conclusion

The structural evolution of the 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid scaffold demonstrates a clear structure-pharmacokinetic relationship. While the base scaffold (Compound A) provides the necessary pharmacophore for DPP-4 inhibition, it requires strategic fluorination and steric modification (Compound C) to achieve the low clearance and high oral bioavailability necessary for a viable once-daily clinical candidate.

References
  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry. URL: [Link]

  • Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling. Pharmaceuticals. URL: [Link]

  • Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. Journal of Biomolecular Structure and Dynamics. URL: [Link]

  • Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor. Journal of Medicinal Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of scientific integrity. Handling novel pharmaceutical intermediates like 2-(2-phenylp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of scientific integrity. Handling novel pharmaceutical intermediates like 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid requires rigorous operational discipline. Because the complete toxicological and pharmacokinetic profile of this specific building block may not be fully characterized, we must design our safety architecture around the assumption of high pharmacological activity and potential systemic toxicity.

This guide provides the foundational causality behind your safety protocols, ensuring that every researcher understands why specific Personal Protective Equipment (PPE) is selected, alongside step-by-step operational and disposal workflows.

Hazard Assessment & The Causality of Protection

The National Research Council’s Prudent Practices in the Laboratory dictates that novel or uncharacterized chemicals must be handled with the assumption of high toxicity[1]. For 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid, our hazard assessment is driven by its structural components:

  • Physical State (Powder/Solid): The primary risk is aerosolization. Fine powders can easily become airborne during weighing or transfer, presenting a severe inhalation hazard.

  • Chemical Nature (Organic Acid & Tertiary Amine): The presence of a carboxylic acid and a pyrrolidine derivative suggests a high potential for skin and eye irritation, as well as the capacity to act as a contact sensitizer.

  • Pharmacological Potential: Pyridine and phenylpyrrolidine scaffolds are frequent pharmacophores in neuroactive drugs and enzyme inhibitors. Systemic exposure via dermal absorption or inhalation must be entirely prevented.

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories are required to maintain a Chemical Hygiene Plan that actively verifies the effectiveness of these protective measures[2].

Mandatory PPE Matrix

NIOSH guidelines emphasize that hazard assessments must dictate the selection of gear, particularly regarding permeation rates and exposure routes[3]. The following table summarizes the mandatory PPE required for handling this compound.

Protection ZoneRequired PPECausality / Scientific Rationale
Eye/Face ANSI Z87.1 Safety GogglesProtects against fine powder aerosolization and accidental splashes if the compound is dissolved in organic solvents (e.g., DMSO, DMF).
Skin/Body Flame-resistant (FR) Lab Coat, long pants, closed-toe shoesPrevents direct dermal contact with the active pharmaceutical ingredient (API) dust.
Hand Double-gloving: Nitrile gloves (min 4-5 mil thickness)Nitrile provides excellent resistance to organic acids. Double gloving creates a fail-safe; if the outer glove breaches, the inner glove maintains the barrier.
Respiratory N95/P100 Respirator (if outside containment)Mitigates the inhalation of airborne particulates. Note: Primary handling should always occur inside a certified fume hood.

Step-by-Step Operational Workflow

To ensure a self-validating safety system, the sequence of donning PPE and handling the chemical must be strictly controlled.

Phase 1: Preparation & Donning

  • Environmental Control: Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational and the sash is at the certified working height.

  • Inspect PPE: Check all gloves for pinhole leaks and ensure the lab coat has no tears.

  • Don Base Layers: Put on the lab coat (buttoned completely) and the first pair of inner nitrile gloves.

  • Respiratory & Eye Protection: Don the N95/P100 respirator (perform a positive/negative pressure user seal check) followed by the safety goggles.

  • Outer Barrier: Don the second pair of outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase 2: Execution (Handling & Transfer)

  • Place an anti-static weigh boat on the analytical balance inside the fume hood. Anti-static tools are critical to prevent the powder from repelling and aerosolizing.

  • Use a clean, dedicated micro-spatula to transfer the 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid.

  • If dissolving the compound, add the solvent (e.g., DMSO) slowly down the side of the vial to minimize dust displacement. Cap the vial immediately after dissolution.

Phase 3: Doffing & Decontamination

  • Aseptically remove the outer gloves by pinching the palm and rolling them inside out. Dispose of them immediately in a solid hazardous waste container.

  • Wipe down the exterior of the sealed chemical vial with a compatible solvent wipe (e.g., 70% isopropanol).

  • Remove goggles, respirator, and lab coat.

  • Remove the inner gloves last, and wash hands thoroughly with soap and warm water.

PPE_Workflow Start Start: Hazard Assessment Hood 1. Environmental Control (Fume Hood / BSC) Start->Hood Donning 2. Donning PPE (Double Gloves, N95, Goggles) Hood->Donning Handling 3. Chemical Handling (Anti-static tools, careful transfer) Donning->Handling Doffing 4. Doffing & Decon (Aseptic removal, hand washing) Handling->Doffing End End: Safe Operation Doffing->End

Caption: Sequential logic for environmental control and PPE donning/doffing during chemical handling.

Spill Response and Waste Disposal Plan

Even with perfect operational discipline, spills can occur. Your response must be immediate and methodical to prevent laboratory contamination.

Solid Powder Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity of the spill.

  • Protect: The spill responder must upgrade to full PPE, including a P100 particulate respirator if the spill is outside of a fume hood.

  • Contain (Crucial Step): Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient. Instead, gently cover the powder with damp paper towels (using water or a highly dilute surfactant) to trap the particulates.

  • Collect: Use a disposable plastic scoop to collect the damp material and the paper towels. Place them into a sealable, compatible hazardous waste container.

  • Decontaminate: Wash the spill surface with soap and water, followed by an ethanol or isopropanol wipe to remove any residual organic film.

Waste Disposal Protocol:

  • Solid Waste: All contaminated gloves, weigh boats, and spill cleanup materials must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Organic" bin.

  • Liquid Waste: Solutions containing the compound must be segregated. If dissolved in DMSO or methanol, route to non-halogenated waste. If dissolved in DCM or chloroform, route to halogenated waste carboys.

Spill_Response Detect Spill Detected Assess Assess Extent & Aerosol Risk Detect->Assess PPE Upgrade PPE (Add P100) Assess->PPE Contain Dampen & Contain (No Dry Sweeping) PPE->Contain Collect Collect in HazMat Container Contain->Collect Decon Decontaminate Surface Collect->Decon

Caption: Step-by-step spill response protocol for hazardous pharmaceutical powders.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[1] URL:

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." OSHA.gov.[2] URL:

  • Cornell University Environment, Health and Safety. "3.1 Laboratory Responsibilities for Personal Protective Equipment." Cornell EHS.[3] URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid
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2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid
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